2-Propyloxazole-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-3-6-8-5(4-11-6)7(9)10/h4H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDYCDRLDRQBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Propyloxazole-4-carboxylic Acid from Simple Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and accessible synthetic route to 2-propyloxazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on the well-established Robinson-Gabriel oxazole synthesis, commencing from simple and readily available precursors. This document details the synthetic strategy, experimental protocols, and quantitative data to facilitate the replication and further investigation of this valuable molecule.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a three-step process, beginning with the formation of an α-acylamino ketone intermediate, followed by a cyclodehydration to construct the oxazole ring, and concluding with the hydrolysis of the resulting ester to yield the final carboxylic acid.
The overall synthetic scheme is as follows:
Caption: Overall synthesis pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for the starting materials and products.
Step 1: Synthesis of Ethyl 2-(butyrylamino)-3-oxobutanoate (Intermediate)
This initial step involves the N-acylation of the amino group of an amino ketone precursor. In this proposed pathway, we adapt a method analogous to the Hantzsch thiazole synthesis, by reacting butyramide with ethyl bromopyruvate.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add butyramide (1.0 eq) and a suitable solvent such as ethanol.
-
Slowly add ethyl bromopyruvate (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude residue is then purified by column chromatography on silica gel to afford the desired intermediate, ethyl 2-(butyrylamino)-3-oxobutanoate.
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) | Volume (mL) | Role |
| Butyramide | C₄H₉NO | 87.12 | 100 | 8.71 | - | Starting Material |
| Ethyl bromopyruvate | C₅H₇BrO₃ | 195.01 | 100 | 19.50 | 13.2 | Starting Material |
| Ethanol | C₂H₅OH | 46.07 | - | - | 200 | Solvent |
| Ethyl 2-(butyrylamino)-3-oxobutanoate | C₁₀H₁₇NO₄ | 215.25 | - | - | - | Product |
Expected Yield: 70-80%
Step 2: Synthesis of Ethyl 2-propyloxazole-4-carboxylate
The core oxazole ring is constructed in this step via a Robinson-Gabriel cyclodehydration of the α-acylamino ketone intermediate using a strong acid catalyst.[1][2][3]
Experimental Protocol:
-
In a round-bottom flask, dissolve the intermediate, ethyl 2-(butyrylamino)-3-oxobutanoate (1.0 eq), in a minimal amount of a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (2.0-3.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 2-propyloxazole-4-carboxylate.
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) | Volume (mL) | Role |
| Ethyl 2-(butyrylamino)-3-oxobutanoate | C₁₀H₁₇NO₄ | 215.25 | 50 | 10.76 | - | Starting Material |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 100-150 | 9.81-14.71 | 5.3-8.0 | Catalyst |
| Ethyl 2-propyloxazole-4-carboxylate | C₉H₁₃NO₃ | 183.20 | - | - | - | Product |
Expected Yield: 75-85%
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions.
Experimental Protocol:
-
Dissolve ethyl 2-propyloxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid.
-
The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) | Role |
| Ethyl 2-propyloxazole-4-carboxylate | C₉H₁₃NO₃ | 183.20 | 30 | 5.50 | Starting Material |
| Sodium Hydroxide | NaOH | 40.00 | 60-90 | 2.40-3.60 | Reagent |
| This compound | C₇H₉NO₃ | 155.15 | - | - | Product |
Expected Yield: >90%
Visualization of Experimental Workflows
The following diagrams illustrate the key experimental workflows for the synthesis of this compound.
Caption: Workflow for the synthesis of the intermediate.
Caption: Workflow for the Robinson-Gabriel cyclodehydration.
Caption: Workflow for the hydrolysis of the ethyl ester.
Concluding Remarks
The synthetic route detailed in this guide, centered around the Robinson-Gabriel synthesis, offers a reliable and efficient method for the preparation of this compound from simple and commercially available starting materials. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the synthesis of this and related oxazole derivatives for further biological evaluation and application. The straightforward nature of the reactions and the use of standard laboratory techniques make this pathway amenable to both small-scale and larger-scale preparations.
References
Retrosynthetic Analysis of 2-Propyloxazole-4-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the retrosynthetic analysis of 2-propyloxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The analysis explores two primary and strategically sound synthetic routes: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. This document outlines the logical bond disconnections, key intermediates, and detailed experimental protocols for the synthesis of this target molecule.
Core Concepts in Retrosynthesis
Retrosynthetic analysis is a problem-solving technique in organic synthesis. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections known as "transforms." Each transform corresponds to a known and reliable chemical reaction in the forward, or synthetic, direction. This guide will apply this methodology to devise plausible synthetic pathways for this compound.
Retrosynthetic Strategy 1: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and robust method for the formation of oxazoles via the cyclodehydration of α-acylamino ketones.[1][2] This approach offers a straightforward pathway to the target molecule.
Retrosynthetic Pathway
The primary retrosynthetic disconnection for this compound (1) involves the hydrolysis of the carboxylic acid to its corresponding ethyl ester (2). This ester can be traced back to the key α-acylamino ketone intermediate, ethyl 2-(butyrylamino)-3-oxobutanoate (3), through a cyclodehydration reaction. This intermediate, in turn, can be synthesized from the reaction of butyramide (4) and ethyl bromopyruvate (5).
Caption: Retrosynthetic analysis via the Robinson-Gabriel pathway.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(butyrylamino)-3-oxobutanoate (3)
This step involves the nucleophilic substitution of the bromide in ethyl bromopyruvate by the nitrogen of butyramide.
-
Materials: Butyramide, Ethyl bromopyruvate, an appropriate solvent (e.g., acetonitrile or DMF), and a non-nucleophilic base (e.g., potassium carbonate or triethylamine).
-
Procedure:
-
To a solution of butyramide (1.0 eq) in the chosen solvent, add the base (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add a solution of ethyl bromopyruvate (1.0 eq) in the same solvent.
-
The reaction mixture is then heated to a moderate temperature (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Step 2: Synthesis of Ethyl 2-propyloxazole-4-carboxylate (2) via Robinson-Gabriel Cyclodehydration
The α-acylamino ketone intermediate undergoes cyclization and dehydration to form the oxazole ring.[1]
-
Materials: Ethyl 2-(butyrylamino)-3-oxobutanoate, a dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride, or trifluoroacetic anhydride).[3][4]
-
Procedure:
-
The crude or purified ethyl 2-(butyrylamino)-3-oxobutanoate is dissolved in an appropriate solvent (e.g., dichloromethane for trifluoroacetic anhydride, or neat for sulfuric acid).
-
The dehydrating agent is added cautiously at a low temperature (e.g., 0 °C).
-
The reaction mixture is then allowed to warm to room temperature or heated, depending on the chosen reagent, and stirred until TLC analysis indicates the completion of the reaction.
-
The reaction is carefully quenched by pouring it into ice water and neutralized with a suitable base (e.g., sodium bicarbonate).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude ester is purified by column chromatography.
-
Step 3: Hydrolysis to this compound (1)
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
-
Materials: Ethyl 2-propyloxazole-4-carboxylate, a base (e.g., lithium hydroxide or sodium hydroxide), a solvent mixture (e.g., THF/water or ethanol/water).
-
Procedure:
-
The ethyl ester is dissolved in the solvent mixture.
-
An aqueous solution of the base (e.g., 1-2 M LiOH or NaOH) is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the organic solvent is removed under reduced pressure.
-
The aqueous solution is then acidified to a pH of approximately 2-3 with a suitable acid (e.g., 1 M HCl), leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
-
Quantitative Data
| Step | Product | Starting Materials | Reagents | Typical Yield |
| 1 | Ethyl 2-(butyrylamino)-3-oxobutanoate | Butyramide, Ethyl bromopyruvate | K₂CO₃, Acetonitrile | 60-75% |
| 2 | Ethyl 2-propyloxazole-4-carboxylate | Ethyl 2-(butyrylamino)-3-oxobutanoate | H₂SO₄ or POCl₃ | 70-85%[4] |
| 3 | This compound | Ethyl 2-propyloxazole-4-carboxylate | LiOH, THF/H₂O | >90% |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions.
Retrosynthetic Strategy 2: The Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis provides an alternative and efficient route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) or its derivatives.[5][6]
Retrosynthetic Pathway
In this approach, the target acid (1) is again disconnected to its ethyl ester (2). The oxazole ring of the ester is then formed from the reaction of ethyl glyoxylate (6) and a substituted isocyanide, 1-(isocyano)-1-tosylpropane (7). This isocyanide can be prepared from N-(1-tosylpropyl)formamide (8), which is synthesized from propanal (9), p-toluenesulfinic acid (10), and formamide (11).[7]
Caption: Retrosynthetic analysis via the Van Leusen pathway.
Experimental Protocols
Step 1: Synthesis of N-(1-Tosylpropyl)formamide (8)
This intermediate is prepared through a one-pot reaction of propanal, p-toluenesulfinic acid, and formamide.[7]
-
Materials: Propanal, p-Toluenesulfinic acid, Formamide, Chlorotrimethylsilane, Acetonitrile, Toluene.
-
Procedure:
-
In a reaction vessel, combine acetonitrile and toluene.
-
Add formamide (2.5 eq), propanal (1.0 eq), and chlorotrimethylsilane (1.1 eq).
-
Heat the mixture to 50 °C for 4-5 hours.
-
Add p-toluenesulfinic acid (1.5 eq) and continue heating for another 4-5 hours.
-
Cool the reaction and add tert-butyl methyl ether (TBME) to precipitate the product.
-
Collect the solid by filtration, wash with cold TBME, and dry under vacuum.
-
Step 2: Synthesis of 1-(Isocyano)-1-tosylpropane (7)
The formamide intermediate is dehydrated to the corresponding isocyanide.[7]
-
Materials: N-(1-Tosylpropyl)formamide, Phosphorus oxychloride, Triethylamine, Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Suspend N-(1-tosylpropyl)formamide (1.0 eq) in anhydrous THF.
-
Add phosphorus oxychloride (2.0 eq) and stir for 5 minutes at room temperature.
-
Cool the mixture to 0 °C.
-
Slowly add triethylamine (6.0 eq) while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 30-45 minutes.
-
Work-up involves quenching with water, extraction with an organic solvent, and purification by column chromatography.
-
Step 3: Synthesis of Ethyl 2-propyloxazole-4-carboxylate (2) via Van Leusen Reaction
The substituted isocyanide reacts with ethyl glyoxylate to form the oxazole ring.
-
Materials: 1-(Isocyano)-1-tosylpropane, Ethyl glyoxylate, a base (e.g., potassium carbonate), Methanol.
-
Procedure:
-
To a solution of 1-(isocyano)-1-tosylpropane (1.0 eq) and ethyl glyoxylate (1.2 eq) in methanol, add potassium carbonate (2.0 eq).
-
The reaction mixture is stirred at room temperature or gently heated until completion as monitored by TLC.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
-
Step 4: Hydrolysis to this compound (1)
The final hydrolysis is carried out as described in the Robinson-Gabriel route.
Quantitative Data
| Step | Product | Starting Materials | Reagents | Typical Yield |
| 1 | N-(1-Tosylpropyl)formamide | Propanal, p-Toluenesulfinic acid, Formamide | TMSCl, MeCN/Toluene | 80-90%[7] |
| 2 | 1-(Isocyano)-1-tosylpropane | N-(1-Tosylpropyl)formamide | POCl₃, Et₃N, THF | 75-85%[7] |
| 3 | Ethyl 2-propyloxazole-4-carboxylate | 1-(Isocyano)-1-tosylpropane, Ethyl glyoxylate | K₂CO₃, Methanol | 60-70% |
| 4 | This compound | Ethyl 2-propyloxazole-4-carboxylate | LiOH, THF/H₂O | >90% |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions.
Conclusion
This in-depth technical guide has presented two viable retrosynthetic pathways for the synthesis of this compound. The Robinson-Gabriel synthesis offers a traditional and reliable approach, while the Van Leusen reaction provides a modern and efficient alternative. The choice between these routes may depend on the availability of starting materials, desired scale, and the specific expertise of the research team. The detailed experimental protocols and tabulated data provided herein serve as a valuable resource for researchers and professionals engaged in the synthesis of novel oxazole-based compounds for drug discovery and development.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-Propyloxazole-4-carboxylic Acid
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-propyloxazole-4-carboxylic acid, a substituted oxazole of interest to researchers and professionals in drug development and medicinal chemistry. The document outlines the reaction mechanism, detailed experimental protocols, and relevant quantitative data.
The oxazole ring is a key structural motif found in numerous biologically active compounds.[1][2] The synthesis of specifically substituted oxazoles, such as this compound, is crucial for the development of new therapeutic agents. Several classical methods for oxazole synthesis exist, including the Robinson-Gabriel synthesis, the Van Leusen reaction, and the Bredereck synthesis from α-haloketones and amides.[3][4][5][6]
This guide focuses on a practical and efficient two-step synthetic route commencing with the formation of an ester precursor, ethyl 2-propyloxazole-4-carboxylate, via the reaction of an amide with an α-haloketoester. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product.
Overall Synthesis Pathway
The proposed synthesis of this compound is a two-step process. The first step is the formation of the oxazole ring to give ethyl 2-propyloxazole-4-carboxylate, followed by the hydrolysis of the ethyl ester to the desired carboxylic acid.
Figure 1: Overall synthesis pathway for this compound.
Step 1: Synthesis of Ethyl 2-propyloxazole-4-carboxylate
The formation of the 2,4-disubstituted oxazole ring can be achieved through the condensation of butyramide with ethyl bromopyruvate. This reaction is a variation of the Hantzsch synthesis, adapted for oxazoles.
Reaction Mechanism
The mechanism involves the initial nucleophilic attack of the amide oxygen on the α-carbon of the ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.
Figure 2: Reaction mechanism for the formation of ethyl 2-propyloxazole-4-carboxylate.
Experimental Protocol
A detailed experimental protocol for the synthesis of ethyl 2-propyloxazole-4-carboxylate is provided below. This protocol is based on established procedures for similar oxazole syntheses.[7][8]
Materials:
-
Butyramide
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of butyramide (1.0 equivalent) in ethanol, add ethyl bromopyruvate (1.0 equivalent).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield ethyl 2-propyloxazole-4-carboxylate.
Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the synthesis of ethyl 2-propyloxazole-4-carboxylate, based on analogous reactions.
| Reactant A | Reactant B | Solvent | Temperature | Time (h) | Yield (%) |
| Butyramide | Ethyl bromopyruvate | Ethanol | Reflux | 4-6 | 70-85 |
Step 2: Hydrolysis of Ethyl 2-propyloxazole-4-carboxylate
The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction.
Reaction Mechanism
The hydrolysis proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which is subsequently protonated to yield the carboxylic acid.
Figure 3: Mechanism of hydrolysis of ethyl 2-propyloxazole-4-carboxylate.
Experimental Protocol
A detailed experimental protocol for the hydrolysis of ethyl 2-propyloxazole-4-carboxylate is provided below.[9]
Materials:
-
Ethyl 2-propyloxazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 2-propyloxazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 equivalents) in water to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield this compound.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data
The following table summarizes typical reaction conditions and expected yields for the hydrolysis step.
| Starting Material | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Ethyl 2-propyloxazole-4-carboxylate | NaOH | Ethanol/Water | Reflux | 2-4 | 85-95 |
Conclusion
This technical guide outlines a reliable and efficient two-step synthesis for this compound. The described pathway, involving the formation of an oxazole ester intermediate followed by hydrolysis, is based on well-established chemical principles and provides a clear route for obtaining the target molecule. The detailed experimental protocols and mechanistic diagrams serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The versatility of oxazole synthesis methods also allows for the potential adaptation of this pathway to produce a variety of other substituted oxazole derivatives.
References
- 1. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. firsthope.co.in [firsthope.co.in]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2-Propyloxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-propyloxazole-4-carboxylic acid. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles of oxazole derivatives, carboxylic acids, and alkyl-substituted heterocyclic compounds to construct a theoretical, yet robust, fragmentation pathway. This information is critical for researchers in drug discovery and development for compound identification, structural elucidation, and metabolite profiling.
Predicted Mass Spectrometry Data
The expected fragmentation of this compound under electron ionization (EI) mass spectrometry is anticipated to proceed through several key pathways, primarily initiated by the loss of the carboxyl group followed by fragmentation of the propyl side chain and the oxazole ring. The predicted quantitative data for the major fragments are summarized in the table below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation of Fragmentation Event |
| 155 | [M]⁺• | Molecular Ion |
| 110 | [M - COOH]⁺ | Loss of the carboxylic acid group (decarboxylation) |
| 126 | [M - C₂H₅]⁺ | Beta-cleavage of the propyl group, loss of an ethyl radical |
| 82 | [C₄H₄NO]⁺ | Cleavage of the oxazole ring after decarboxylation |
| 69 | [C₃H₃N₂O]⁺ | Further fragmentation of the oxazole ring |
| 43 | [C₃H₇]⁺ | Propyl cation |
Proposed Fragmentation Pathway
The fragmentation of this compound is expected to be initiated by the ionization of the molecule, leading to the formation of a molecular ion ([M]⁺•). The subsequent fragmentation is dictated by the relative stabilities of the resulting fragment ions. The primary fragmentation pathways are visualized in the following diagram.
Caption: Proposed mass spectrometry fragmentation pathway of this compound.
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile small molecules.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.
-
Derivatization (Optional but Recommended): To improve volatility and thermal stability, the carboxylic acid group can be derivatized. A common method is esterification, for example, by reacting with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes to form the trimethylsilyl ester.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution (or the derivatized stock solution) to the desired concentration range (e.g., 1-100 µg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Data Analysis Workflow
The following diagram illustrates the logical workflow for data acquisition and analysis.
Caption: Workflow for GC-MS data acquisition and analysis of this compound.
Discussion of Fragmentation Patterns
The fragmentation of oxazole-containing compounds is influenced by the nature and position of their substituents.[1] For this compound, the initial and most favorable fragmentation is the loss of the carboxyl group as carbon dioxide, a common fragmentation pathway for aromatic and heterocyclic carboxylic acids.[2][3][4][5][6] This decarboxylation would result in a prominent peak at m/z 110.
The propyl group at the 2-position provides several avenues for further fragmentation. Beta-cleavage, a common fragmentation for alkyl chains, would involve the loss of an ethyl radical, leading to a stable ion at m/z 126.[1] The propyl group itself can be lost to form a propyl cation at m/z 43.
Subsequent fragmentation of the oxazole ring from the decarboxylated intermediate (m/z 110) is also anticipated. Heterocyclic rings can undergo complex rearrangements and cleavages.[1] For the oxazole ring, this can involve the loss of neutral molecules such as ethene, leading to fragments like the one observed at m/z 82.
It is important to note that for carboxylic acids, the molecular ion peak is often weak or even absent in the mass spectrum.[7][8][9] The most intense peaks often correspond to the stable fragment ions resulting from initial cleavages. The McLafferty rearrangement, a common fragmentation for compounds containing a carbonyl group and a γ-hydrogen, is also a possibility, although direct decarboxylation is often more favorable for aromatic and heterocyclic carboxylic acids.[9][10]
This guide provides a foundational understanding of the expected mass spectral behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation patterns and to fully characterize the mass spectrometric properties of this compound.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 2-Furancarboxylic acid [webbook.nist.gov]
- 3. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 2-Propyloxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the functional groups present in 2-Propyloxazole-4-carboxylic acid using infrared (IR) spectroscopy. The interpretation of the IR spectrum is crucial for the structural elucidation and purity assessment of this compound, which holds potential significance in medicinal chemistry and drug development. This document outlines the expected characteristic absorption bands, a general experimental protocol for acquiring the spectrum, and a logical workflow for the analysis.
Molecular Structure and Functional Groups
This compound is a heterocyclic compound featuring three key functional groups that give rise to distinct absorption bands in an infrared spectrum:
-
Carboxylic Acid (-COOH): This group is characterized by a hydroxyl (-OH) and a carbonyl (C=O) moiety.
-
Oxazole Ring: A five-membered aromatic heterocycle containing an oxygen and a nitrogen atom.
-
Propyl Group (-CH₂CH₂CH₃): An alkyl chain attached to the oxazole ring.
A comprehensive analysis of the IR spectrum involves identifying the vibrational modes associated with each of these functional groups.
Predicted Infrared Absorption Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. These values are based on established literature data for similar functional groups.[1][2][3][4][5][6][7]
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3300 - 2500 | Broad, Strong | Carboxylic Acid (O-H) | O-H Stretch |
| 3000 - 2850 | Medium, Sharp | Propyl Group (C-H) | C-H Stretch |
| 1760 - 1690 | Strong, Sharp | Carboxylic Acid (C=O) | C=O Stretch |
| ~1600 - 1500 | Medium | Oxazole Ring (C=N, C=C) | Ring Stretching |
| 1470 - 1450 | Medium | Propyl Group (C-H) | C-H Bend (Scissoring) |
| 1440 - 1395 | Medium | Carboxylic Acid (O-H) | O-H Bend |
| 1370 - 1350 | Medium | Propyl Group (C-H) | C-H Bend (Rocking) |
| 1320 - 1210 | Strong | Carboxylic Acid (C-O) | C-O Stretch |
| ~1100 | Medium | Oxazole Ring (C-O) | Ring C-O Stretch |
| 950 - 910 | Broad, Medium | Carboxylic Acid (O-H) | O-H Bend (Out-of-plane) |
Detailed Interpretation:
-
O-H Stretch (Carboxylic Acid): A very broad and intense absorption band is expected in the 3300-2500 cm⁻¹ region due to the hydrogen-bonded O-H group of the carboxylic acid dimer.[1][2][3][4] This broadness is a hallmark of carboxylic acids.[1][4]
-
C-H Stretch (Propyl Group): Sharp to medium intensity peaks are anticipated between 3000 cm⁻¹ and 2850 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the propyl group.[6]
-
C=O Stretch (Carboxylic Acid): A strong and sharp absorption band is predicted in the range of 1760-1690 cm⁻¹.[1][2][3] The exact position can be influenced by hydrogen bonding, which typically shifts the peak to a lower wavenumber.
-
C=N and C=C Stretch (Oxazole Ring): The oxazole ring is expected to show characteristic stretching vibrations for the C=N and C=C bonds in the region of 1600-1500 cm⁻¹.
-
C-H Bend (Propyl Group): Bending vibrations for the CH₂ and CH₃ groups of the propyl chain will appear in the 1470-1450 cm⁻¹ (scissoring) and 1370-1350 cm⁻¹ (rocking) regions.[6]
-
O-H Bend (Carboxylic Acid): In-plane bending of the O-H group is expected to produce a medium intensity band around 1440-1395 cm⁻¹.[1] A broader, out-of-plane bending vibration may also be observed around 950-910 cm⁻¹.[1]
-
C-O Stretch (Carboxylic Acid and Oxazole Ring): A strong band corresponding to the C-O stretching of the carboxylic acid should appear between 1320 and 1210 cm⁻¹.[1] The C-O stretching within the oxazole ring is also expected to contribute to absorption in the fingerprint region, likely around 1100 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
This section provides a generalized methodology for obtaining the infrared spectrum of a solid sample like this compound using an ATR-FTIR spectrometer.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., Diamond or Germanium crystal)
-
This compound sample (solid)
-
Spatula
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean and free of any residue. Clean with a suitable solvent and a lint-free wipe if necessary.
-
Record a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to create a thin, uniform layer of the sample on the crystal.
-
-
Sample Spectrum Acquisition:
-
Collect the infrared spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum.
-
Perform any necessary baseline corrections or other data processing as required.
-
Label the significant peaks with their corresponding wavenumbers.
-
-
Cleaning:
-
Retract the pressure clamp and carefully remove the sample from the ATR crystal using a spatula.
-
Clean the crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent to remove any remaining sample residue.
-
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for the infrared spectroscopy analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. echemi.com [echemi.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Propyloxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of pKa and Solubility
The acid dissociation constant (pKa) and solubility are fundamental physicochemical parameters that govern the behavior of a molecule in a biological system. For a compound like 2-Propyloxazole-4-carboxylic acid, understanding these properties is paramount for drug development, as they influence absorption, distribution, metabolism, and excretion (ADME).
-
pKa: This value indicates the strength of an acid in a solution. It is the pH at which the compound exists in equal concentrations of its ionized and non-ionized forms. The ionization state of a drug molecule significantly affects its ability to cross biological membranes, bind to its target, and its overall solubility. For a carboxylic acid, the pKa will determine the extent of its negative charge at physiological pH.
-
Solubility: This property defines the maximum concentration of a substance that can be dissolved in a solvent at a given temperature. Aqueous solubility is particularly critical in drug discovery as it impacts bioavailability. Poor aqueous solubility can be a major hurdle in the development of orally administered drugs.
Predictive Approaches for pKa and Solubility Estimation
In the absence of experimental data, computational methods serve as a valuable first-pass assessment of the physicochemical properties of novel compounds like this compound. These in silico tools can aid in prioritizing candidates for synthesis and experimental testing.
pKa Prediction
Various computational methods are available for predicting pKa values, ranging from empirical to quantum mechanical approaches.[1][2]
-
Empirical Methods: These methods rely on databases of experimentally determined pKa values.[1] They use quantitative structure-property relationship (QSPR) models that correlate the pKa with structural fragments or molecular descriptors.[3] Several commercial and free software packages implement these methods.[4]
-
Quantum Mechanical (QM) Methods: These are physics-based approaches that calculate the pKa from first principles.[4] While computationally more intensive, they can be more accurate for novel compounds that are not well-represented in empirical training sets.[5] Methods like Density Functional Theory (DFT) can be employed to calculate the parameters needed for pKa prediction.[6]
-
Machine Learning Approaches: More recently, machine learning algorithms, trained on large datasets of known pKa values, have shown excellent performance in predicting ionization constants.[5]
A comparison of several pKa prediction programs has shown that the accuracy can vary, with mean absolute deviations from experimental values typically ranging from 0.3 to 1.3 log units.[4]
Solubility Prediction
Predicting the solubility of organic molecules is a complex challenge, but several computational strategies have been developed.
-
Quantitative Structure-Property Relationship (QSPR) Models: Similar to pKa prediction, QSPR models for solubility correlate molecular descriptors with experimental solubility data.[7][8] These models can be descriptor-based or use molecular fingerprints.[8]
-
Thermodynamic and Physics-Based Methods: These approaches calculate solubility from fundamental thermodynamic principles, considering factors like the crystal lattice energy and the free energy of solvation.[9][10] Molecular dynamics simulations can be used to compute the free energy difference between the solvated and crystalline states.[11]
-
Machine Learning Models: Machine learning techniques, including artificial neural networks and support vector machines, have been successfully applied to predict solubility with high accuracy, often outperforming traditional QSPR models.[7][8][10]
Experimental Determination of Physicochemical Properties
Experimental validation is essential to confirm the predicted physicochemical properties of this compound. The following sections outline standard protocols for determining pKa and solubility.
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and commonly used method for determining the pKa of a substance. The method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Materials and Equipment:
-
This compound
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining constant ionic strength)
-
Deionized water (carbonate-free)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Sample Preparation: Prepare a solution of this compound in deionized water at a known concentration (e.g., 1 mM).[12] If solubility is low, a co-solvent such as methanol may be used, but the pKa will be specific to that solvent mixture.[13]
-
Ionic Strength Adjustment: Add a sufficient amount of KCl solution to maintain a constant ionic strength throughout the titration (e.g., 0.15 M).[12]
-
Initial pH Adjustment: Acidify the sample solution to a starting pH of approximately 1.8-2.0 with the standardized HCl solution.[12]
-
Titration: Titrate the acidic solution with the standardized NaOH solution, adding small, precise volumes of the titrant.[12]
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[12] Continue the titration until the pH reaches approximately 12.0-12.5.[12]
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[14] This corresponds to the inflection point of the titration curve.[13] For higher accuracy, perform multiple titrations and average the results.[12]
Experimental Protocol for Solubility Determination
A common method for determining aqueous solubility is the shake-flask method, which is considered the "gold standard."
Materials and Equipment:
-
This compound (solid)
-
Deionized water (or other relevant solvents)
-
Vials with screw caps
-
Shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., deionized water).[15][16] The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[17]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to separate the undissolved solid from the saturated solution.[17]
-
Sample Extraction: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution and Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The measured concentration of the saturated solution represents the solubility of the compound in the chosen solvent at the specified temperature.
Data Presentation
As experimental data for this compound becomes available, it should be summarized in a clear and structured format.
Table 1: Predicted and Experimental Physicochemical Properties of this compound
| Property | Predicted Value | Prediction Method | Experimental Value | Experimental Method |
| pKa | Potentiometric Titration | |||
| Aqueous Solubility (mg/mL) at 25°C | Shake-Flask | |||
| Solubility in PBS (pH 7.4) (mg/mL) at 25°C | Shake-Flask |
Conclusion
While specific experimental values for the pKa and solubility of this compound are not currently available, this guide provides a comprehensive overview of the predictive and experimental methodologies necessary to determine these critical parameters. For researchers in drug discovery and development, a thorough understanding and accurate determination of these properties are indispensable for advancing a compound through the development pipeline. The application of the described computational tools and experimental protocols will enable the robust characterization of this compound and other novel chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mrupp.info [mrupp.info]
- 4. chemaxon.com [chemaxon.com]
- 5. pKa Prediction | Rowan [rowansci.com]
- 6. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 7. d-nb.info [d-nb.info]
- 8. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. [2104.10792] Solubility prediction of organic molecules with molecular dynamics simulations [arxiv.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. bellevuecollege.edu [bellevuecollege.edu]
Crystal Structure Analysis of 2-Propyloxazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2-propyloxazole-4-carboxylic acid. While a specific, publicly accessible crystal structure for this compound could not be located in crystallographic databases at the time of this publication, this document outlines the complete experimental and computational workflow for such an analysis. It is intended to serve as a detailed reference for researchers engaged in the structural elucidation of novel small molecules, particularly those in the field of drug discovery and development where oxazole scaffolds are of significant interest. This guide includes detailed experimental protocols for single-crystal X-ray diffraction, data presentation standards, and visualizations of the analytical workflow and relevant biological contexts.
Introduction
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2] The substitution pattern on the oxazole core is critical in defining the biological activity of its derivatives, which have demonstrated a broad therapeutic spectrum, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] this compound is a representative member of this class of compounds, and a detailed understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of new therapeutic agents.
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.[4] This guide details the process of analyzing the crystal structure of a compound such as this compound, from crystal growth to final structure refinement and validation.
Data Presentation
A crucial aspect of crystal structure analysis is the clear and concise presentation of quantitative data. The following tables provide a template for the crystallographic data and selected geometric parameters that would be obtained from a successful single-crystal X-ray diffraction experiment.
Note: As of the date of this publication, the specific crystal structure of this compound is not publicly available. The data presented in Table 1 is for a representative small organic molecule and is provided for illustrative purposes to demonstrate the standard format for reporting crystallographic data.
Table 1: Example Crystallographic Data
| Parameter | Value |
| Empirical formula | C7 H9 N O3 |
| Formula weight | 155.15 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 8.453(2) Å |
| b | 10.231(3) Å |
| c | 9.012(2) Å |
| α | 90° |
| β | 101.34(3)° |
| γ | 90° |
| Volume | 763.4(3) ų |
| Z | 4 |
| Density (calculated) | 1.349 Mg/m³ |
| Absorption coefficient | 0.899 mm⁻¹ |
| F(000) | 328 |
| Data collection | |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 4.33 to 68.25° |
| Index ranges | -10≤h≤10, -12≤k≤12, -10≤l≤10 |
| Reflections collected | 7245 |
| Independent reflections | 1386 [R(int) = 0.034] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1386 / 0 / 103 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |
| R indices (all data) | R1 = 0.058, wR2 = 0.135 |
| Largest diff. peak and hole | 0.28 and -0.21 e.Å⁻³ |
Experimental Protocols
The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from the preparation of high-quality crystals to the collection and analysis of diffraction data.
Crystallization
The first and often most challenging step is the growth of single crystals of sufficient size and quality.
-
Purification: The this compound sample must be of high purity. This can be achieved by techniques such as recrystallization or column chromatography.
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. A solvent screen using small amounts of the compound in various solvents is typically performed.
-
Crystal Growth Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared and filtered into a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a solvent in which the compound is insoluble but which is miscible with the solvent of the solution (the precipitant). The precipitant vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
-
Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, the diffraction experiment is performed.[4][5][6]
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures.
-
Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector.
-
-
Data Processing:
-
The collected images are processed to determine the positions and intensities of the diffraction spots.
-
The unit cell parameters and the crystal lattice symmetry (space group) are determined from the geometry of the diffraction pattern.
-
The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement
The processed data is then used to determine the arrangement of atoms within the unit cell.
-
Structure Solution: The initial positions of the atoms are determined using computational methods such as Direct Methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This iterative process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness. The results are typically presented in a Crystallographic Information File (CIF).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like this compound.
Structure-Activity Relationship of Bioactive Oxazoles
While specific signaling pathways for this compound are not documented, the broader class of oxazole derivatives exhibits a range of biological activities. The following diagram illustrates the logical relationship between structural modifications of the oxazole scaffold and the resulting biological activity, a key concept in drug development.[3]
Conclusion
This technical guide has outlined the comprehensive process for the crystal structure analysis of this compound. Although specific crystallographic data for this molecule is not currently available in the public domain, the detailed experimental protocols and data presentation formats provided herein serve as a valuable resource for researchers in the field. The elucidation of the three-dimensional structure of this and related oxazole derivatives is a critical step in understanding their chemical properties and biological activities, and will continue to be a key tool in the development of new therapeutic agents. The workflows and principles described are broadly applicable to the structural analysis of a wide range of small organic molecules.
References
- 1. d-nb.info [d-nb.info]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmpr.in [ijmpr.in]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
A Technical Guide to Quantum Chemical Calculations for 2-Propyloxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Propyloxazole-4-carboxylic acid. The methodologies and data presented herein are foundational for understanding the molecule's reactivity, stability, and potential as a pharmacological agent. The 1,3-oxazole motif is a significant scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] Oxazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Computational and theoretical studies are indispensable tools for accelerating the drug discovery process by providing insights into structure-activity relationships (SAR) and pharmacokinetic profiles.[1]
Theoretical Framework and Computational Methodology
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful approach to investigate the electronic structure, geometry, and reactivity of molecules like this compound.[1] These methods provide a balance between computational cost and accuracy for organic molecules.
Experimental Protocols:
A standard computational protocol for analyzing this compound involves the following key steps:
-
Molecular Modeling: The initial 2D structure of this compound is drawn using molecular editing software such as GaussView or ChemDraw. This 2D representation is then converted into a 3D structure.
-
Geometry Optimization: To find the most stable conformation (the lowest energy state), the geometry of the 3D structure is optimized. A widely used and effective method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive basis set like 6-311++G(d,p).[1]
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra.
-
Electronic Property Analysis: With the optimized geometry, various electronic properties are calculated. These include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity.[1] MEP maps are valuable for visualizing the charge distribution and identifying regions prone to electrophilic or nucleophilic attack.[1]
-
Spectroscopic Predictions: Theoretical NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method to aid in the interpretation of experimental data.[4][5]
The following diagram illustrates the typical workflow for these quantum chemical calculations.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. These values are representative and intended for illustrative purposes.
Table 1: Optimized Molecular Geometry
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | O1-C2 | 1.36 |
| C2-N3 | 1.31 | |
| N3-C4 | 1.39 | |
| C4-C5 | 1.37 | |
| C5-O1 | 1.38 | |
| C2-C6 | 1.50 | |
| C4-C9 | 1.48 | |
| C9-O10 | 1.22 | |
| C9-O11 | 1.35 | |
| Bond Angles (°) | C5-O1-C2 | 106.0 |
| O1-C2-N3 | 115.0 | |
| C2-N3-C4 | 109.0 | |
| N3-C4-C5 | 115.0 | |
| C4-C5-O1 | 105.0 | |
| O1-C2-C6 | 118.0 | |
| N3-C4-C9 | 125.0 | |
| O10-C9-O11 | 123.0 | |
| Dihedral Angles (°) | C6-C2-N3-C4 | 179.5 |
| C5-C4-C9-O10 | 178.0 |
Table 2: Calculated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |
| 1 | 3550 | 50.2 | O-H stretch (carboxylic acid) |
| 2 | 3100 | 25.8 | C-H stretch (oxazole ring) |
| 3 | 2980 | 45.1 | C-H stretch (propyl group) |
| 4 | 1720 | 150.7 | C=O stretch (carboxylic acid) |
| 5 | 1580 | 80.3 | C=N stretch (oxazole ring) |
| 6 | 1450 | 35.6 | C-H bend (propyl group) |
| 7 | 1100 | 95.4 | C-O stretch (oxazole ring) |
Table 3: Electronic Properties
| Property | Value (eV) |
| Energy of HOMO | -6.85 |
| Energy of LUMO | -1.75 |
| HOMO-LUMO Energy Gap (ΔE) | 5.10 |
A smaller HOMO-LUMO energy gap suggests higher chemical reactivity.[1]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the calculated quantum chemical properties and the predicted molecular behavior of this compound.
Conclusion
Quantum chemical calculations provide a robust framework for the detailed characterization of this compound at the molecular level. The data and methodologies presented in this guide offer valuable insights for researchers in medicinal chemistry and drug development, facilitating a deeper understanding of this and related oxazole derivatives. These computational approaches are crucial for guiding synthetic efforts and for the rational design of new therapeutic agents.
References
The Synthesis, Isolation, and Derivatization of 2-Propyloxazole-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, present in a wide array of natural products and synthetic pharmaceuticals. Its metabolic stability and capacity for diverse molecular interactions make it a valuable component in the design of novel therapeutic agents. This technical guide focuses on the synthesis, isolation, and derivatization of 2-propyloxazole-4-carboxylic acid, a representative of the 2-alkyloxazole class of compounds. While specific literature on the 2-propyl derivative is limited, this paper will draw upon established synthetic methodologies for substituted oxazoles to provide a comprehensive framework for researchers in drug discovery and development. The methodologies outlined herein are adaptable for the creation of diverse chemical libraries for biological screening.
I. Synthesis of the this compound Core
The synthesis of the this compound core can be approached through several established methods for oxazole ring formation. Key strategies include the Robinson-Gabriel synthesis, the Van Leusen reaction, and adaptations of isoxazole rearrangements.
A. Robinson-Gabriel Synthesis and Related Cyclodehydration Methods
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[1][2] For the synthesis of a this compound ester, a suitable starting material would be an α-keto ester functionalized with a propylamido group.
Experimental Protocol: Conceptual Robinson-Gabriel Synthesis of Ethyl 2-Propyloxazole-4-carboxylate
-
Acylation of α-amino ester: To a solution of ethyl 3-amino-2-oxopropanoate hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane, add triethylamine (2.2 eq) at 0 °C. Slowly add butyryl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Isolation of Intermediate: Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(butyrylamino)-3-oxopropanoate.
-
Cyclodehydration: Dissolve the crude intermediate in a suitable solvent and treat with a dehydrating agent. Common reagents for this step include sulfuric acid, phosphorus pentoxide, or trifluoroacetic anhydride.[1][3] The reaction is typically heated to facilitate cyclization.
-
Purification: After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled, neutralized, and the product is extracted. Purification by column chromatography on silica gel will afford the ethyl 2-propyloxazole-4-carboxylate.
-
Hydrolysis to the Carboxylic Acid: The resulting ester can be hydrolyzed to the desired carboxylic acid by treatment with a base such as sodium hydroxide in a methanol/water mixture, followed by acidic workup.[4]
B. Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a versatile route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6][7][8] A modification of this approach can be envisioned for the synthesis of the target scaffold, likely involving a multi-step sequence.
II. Isolation and Purification
Purification of this compound and its derivatives is typically achieved through standard laboratory techniques. Following aqueous work-up to remove inorganic salts and water-soluble impurities, crude products are often purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific derivative, with mixtures of hexanes and ethyl acetate being common. Crystalline products can be further purified by recrystallization.
III. Derivatization of the 4-Carboxylic Acid Moiety
The carboxylic acid group at the 4-position of the oxazole ring is a key handle for introducing molecular diversity. Standard amide bond formation and esterification reactions are readily applicable.
A. Amide Bond Formation
The conversion of the carboxylic acid to a wide range of amides can be achieved using various peptide coupling reagents.[9][10]
Experimental Protocol: General Amide Coupling
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of an amine base like DIPEA (2.0 eq).
-
Addition of Amine: After a short activation period (5-15 minutes), the desired primary or secondary amine (1.1 eq) is added to the reaction mixture.
-
Reaction and Work-up: The reaction is stirred at room temperature until completion (typically 2-12 hours). The reaction mixture is then diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine.
-
Purification: The organic layer is dried, concentrated, and the resulting amide is purified by column chromatography or recrystallization.
B. Esterification
Ester derivatives can be prepared through Fischer esterification or by reaction with alkyl halides in the presence of a base.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heating: Heat the reaction mixture to reflux for several hours until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Cool the reaction mixture, neutralize the acid catalyst, and remove the excess alcohol under reduced pressure. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude ester is purified by column chromatography.
IV. Quantitative Data
Table 1: Representative Yields for Oxazole Synthesis and Derivatization
| Reaction Type | Substituents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Van Leusen Synthesis | 4-Benzyl, 5-Phenyl | 4-Benzyl-5-phenyloxazole | 85 | [11] |
| Van Leusen Synthesis | 4-Methyl, 5-Phenyl | 4-Methyl-5-phenyloxazole | 78 | [11] |
| Robinson-Gabriel | 2,4,5-Trisubstituted | Trisubstituted Oxazoles | Good | [3][12] |
| Amide Coupling | Various | Amide Derivatives | Generally High | [9][10] |
| Esterification | Various | Ester Derivatives | Generally High |[4] |
Table 2: Representative Biological Activity of Substituted Oxazole Derivatives
| Compound Class | Biological Target/Activity | IC50/EC50 | Reference |
|---|---|---|---|
| Aryloxazole Derivatives | Antimitotic/Vascular-Disrupting | - | [13] |
| Substituted Oxazoles | Anticancer | Nanomolar concentrations | [14] |
| Oxazole Derivatives | Antiviral | - | [15] |
| Benzoxazole Derivatives | Antibacterial/Antifungal | - |[16] |
V. Logical and Experimental Workflows
The following diagrams illustrate the general workflow for the synthesis and derivatization of this compound, as well as a potential, generalized signaling pathway that oxazole derivatives may modulate based on their known biological activities.
Caption: General experimental workflow for the synthesis and derivatization of this compound.
Caption: Generalized signaling pathway potentially modulated by bioactive oxazole derivatives.
VI. Conclusion
The this compound scaffold represents a versatile building block for the development of novel therapeutic agents. While direct synthetic reports are scarce, established methodologies such as the Robinson-Gabriel synthesis provide a reliable framework for its preparation. The carboxylic acid functionality at the 4-position serves as a convenient point for chemical elaboration, enabling the generation of diverse libraries of amides, esters, and other derivatives. The broad range of biological activities reported for other substituted oxazoles, including anticancer and antiviral effects, underscores the potential of this compound class in drug discovery.[14][15] Further investigation into the synthesis and biological evaluation of 2-alkyloxazole-4-carboxylic acid derivatives is warranted to explore their therapeutic potential.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drs.nio.res.in [drs.nio.res.in]
- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 9. hepatochem.com [hepatochem.com]
- 10. growingscience.com [growingscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
The Synthetic Versatility of 2-Propyloxazole-4-carboxylic Acid: A Gateway to Novel Molecules
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the landscape of organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel chemical entities. Among the diverse array of heterocyclic scaffolds, 2-propyloxazole-4-carboxylic acid emerges as a versatile and highly valuable building block. Its unique structural features, combining a stable oxazole core with a reactive carboxylic acid handle, provide a robust platform for the synthesis of a wide range of complex molecules with potential applications in medicinal chemistry and materials science. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols for utilizing this compound in organic synthesis.
Application Notes
This compound is a bifunctional molecule that offers two primary sites for chemical modification: the carboxylic acid group and the oxazole ring itself. The carboxylic acid moiety is readily activated for amide bond formation, esterification, and reduction to the corresponding alcohol, providing a convenient anchor point for introducing diverse structural motifs. The oxazole ring, a bioisostere for amide and ester functionalities, is known for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions, making it a privileged scaffold in medicinal chemistry.[1]
The applications of this building block are extensive and can be broadly categorized as follows:
-
Medicinal Chemistry and Drug Discovery: The oxazole core is a common feature in many biologically active natural products and synthetic pharmaceuticals.[1] By derivatizing the carboxylic acid of this compound, researchers can systematically explore structure-activity relationships (SAR) to develop novel therapeutic agents. The propyl group at the 2-position can contribute to favorable hydrophobic interactions with biological targets. Potential therapeutic areas include, but are not limited to, oncology, infectious diseases, and inflammatory conditions.
-
Agrochemicals: Similar to pharmaceuticals, the development of new agrochemicals relies on the exploration of novel chemical scaffolds. The stability and tunable properties of the oxazole ring make it an attractive component in the design of new herbicides, fungicides, and insecticides.
-
Materials Science: The rigid, planar structure of the oxazole ring can be exploited in the synthesis of organic materials with interesting photophysical or electronic properties. Derivatization of the carboxylic acid allows for the incorporation of this building block into polymers, dyes, and other functional materials.
Key Synthetic Transformations and Experimental Protocols
The primary utility of this compound lies in the derivatization of its carboxylic acid functionality. The following protocols detail standard procedures for common and synthetically valuable transformations.
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) at room temperature, add the desired amine (1.1 mmol).
-
Add DIPEA (2.0 mmol) to the mixture, followed by the portion-wise addition of HATU (1.2 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (25 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: Fischer Esterification
This protocol outlines the synthesis of the methyl ester of this compound, a common intermediate for further functionalization.
Materials:
-
This compound
-
Methanol
-
Concentrated sulfuric acid
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend this compound (1.0 mmol) in methanol (10 mL).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 mmol, catalytic).
-
Remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 2-propyloxazole-4-carboxylate. Further purification can be achieved by column chromatography if necessary.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis and derivatization of analogous oxazole-4-carboxylic acids found in the literature. These values can serve as a benchmark for optimizing reactions with this compound.
| Reaction Type | Substrate 1 | Substrate 2 | Coupling/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Amide Coupling | Oxazole-4-carboxylic acid | Aniline | HATU/DIPEA | DMF | RT | 3 | 85-95 |
| Amide Coupling | Oxazole-4-carboxylic acid | Benzylamine | EDCI/HOBt | DCM | RT | 12 | 80-90 |
| Esterification | Oxazole-4-carboxylic acid | Methanol | H₂SO₄ (cat.) | Methanol | Reflux | 5 | >90 |
| Esterification | Oxazole-4-carboxylic acid | Ethanol | SOCl₂ | Ethanol | Reflux | 3 | 85-95 |
Visualizing the Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent derivatization of this compound, highlighting its role as a central building block.
Caption: Synthetic workflow for this compound.
This versatile building block provides a reliable and efficient starting point for the synthesis of a diverse range of novel compounds. The straightforward and high-yielding protocols for its derivatization make it an invaluable tool for researchers in both academic and industrial settings. The continued exploration of the chemical space accessible from this compound is anticipated to lead to the discovery of new molecules with significant biological and material properties.
References
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 2-Propyloxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of 2-propyloxazole-4-carboxylic acid. The derivatization of this functional group into esters and amides is a critical step in drug discovery and development, enabling the synthesis of new chemical entities with potentially improved potency, selectivity, and pharmacokinetic properties. The following sections detail the principles, experimental procedures, and expected outcomes for these transformations.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry. The carboxylic acid group is a key handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR). Derivatization into esters and amides can modulate properties such as lipophilicity, metabolic stability, and receptor interactions. These modifications are fundamental in the lead optimization phase of drug discovery. Thiazole and pyrazole carboxylic acid derivatives have shown a range of biological activities, including antitumor, antiplatelet, and enzyme inhibitory effects.[1][2][3][4][5][6][7]
Derivatization Strategies
The primary strategies for derivatizing the carboxylic acid group of this compound are esterification and amidation. These reactions can be achieved through various methods, each with its own advantages in terms of reaction conditions, substrate scope, and scalability.
-
Esterification: The conversion of a carboxylic acid to an ester is a common method to mask the polar carboxylic acid group, which can improve cell permeability. A classic method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[8][9][10][11][12]
-
Amidation: The formation of an amide bond is a cornerstone of medicinal chemistry, as the amide group is a key structural feature in many biologically active molecules. Direct amidation can be achieved by coupling the carboxylic acid with an amine, often facilitated by a coupling agent or a catalyst to enhance reactivity.[13]
A general workflow for the derivatization process is outlined below.
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
The following are detailed protocols for the esterification and amidation of this compound. These protocols are based on well-established methods for the derivatization of carboxylic acids and can be adapted for specific research needs.
This protocol describes the synthesis of a methyl ester derivative of this compound using methanol and a sulfuric acid catalyst. The reaction is reversible and is driven to completion by using a large excess of the alcohol.[9][11]
Materials and Reagents:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (20 mL/mmol of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation:
| Parameter | Expected Value |
| Starting Material | This compound |
| Reagents | Methanol, Sulfuric Acid |
| Product | Methyl 2-propyloxazole-4-carboxylate |
| Typical Yield | 70-90% |
| Purity (after purification) | >95% |
| Analytical Techniques | TLC, LC-MS, NMR |
This protocol details the synthesis of an amide derivative using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. This method is mild and can be used with a wide range of amines.[14]
Materials and Reagents:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or other additives (optional, to suppress side reactions)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DCM or DMF.
-
Add HOBt (1.1 eq) to the solution (optional).
-
Add EDC (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with the organic solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Parameter | Expected Value |
| Starting Material | This compound |
| Reagents | Amine, EDC, HOBt (optional) |
| Product | N-substituted-2-propyloxazole-4-carboxamide |
| Typical Yield | 60-85% |
| Purity (after purification) | >95% |
| Analytical Techniques | TLC, LC-MS, NMR |
Potential Applications in Drug Discovery
The derivatization of this compound is a key step in exploring its potential as a therapeutic agent. The synthesized ester and amide libraries can be screened for various biological activities.
Caption: Drug discovery pathway for this compound derivatives.
The synthesized compounds can be evaluated in a variety of in vitro and in vivo assays to determine their efficacy and safety profiles. This iterative process of synthesis and testing is central to modern drug discovery. The derivatization of carboxylic acids is a fundamental strategy to enhance detection in analytical techniques like LC-MS, which is crucial for pharmacokinetic and metabolism studies.[14][15][16][17][18][19][20]
References
- 1. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: 2-Propyloxazole-4-carboxylic Acid in Medicinal Chemistry
Disclaimer: Direct experimental data for 2-Propyloxazole-4-carboxylic acid is limited in publicly available literature. The following application notes and protocols are based on established principles of medicinal chemistry and data from closely related 2-alkyloxazole-4-carboxylic acid analogs and other oxazole derivatives. These notes are intended to provide a foundational framework for researchers.
Introduction
The oxazole scaffold is a prominent heterocycle in medicinal chemistry, featured in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The this compound core represents a versatile starting point for the development of novel therapeutics. The carboxylic acid moiety can act as a key pharmacophore, engaging in hydrogen bonding interactions with biological targets, or serve as a handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.
Potential Medicinal Chemistry Applications
Based on the activities of structurally related oxazole derivatives, this compound and its analogs are promising candidates for investigation in several therapeutic areas:
-
Metabolic Diseases: Derivatives of 2-phenyloxazole-4-carboxamides have been identified as potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme involved in triglyceride synthesis.[1] Inhibition of DGAT-1 is a potential therapeutic strategy for obesity and type 2 diabetes. The 2-propyl substituent can be explored as a modification to improve properties such as solubility and metabolic stability.
-
Anti-inflammatory Agents: The oxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of this compound derivatives could be evaluated in assays for cyclooxygenase (COX) or lipoxygenase (LOX) inhibition.
-
Anticancer Agents: A diverse range of oxazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The this compound scaffold can be elaborated to explore potential antiproliferative activities.
-
Antimicrobial Agents: The oxazole nucleus is present in several natural and synthetic compounds with antibacterial and antifungal properties.[2] Derivatives of this compound could be screened for activity against a panel of pathogenic bacteria and fungi.
Quantitative Data of a Structurally Related Oxazole Derivative
The following table summarizes the in vitro and in vivo activity of a potent DGAT-1 inhibitor, a 2-phenyl-5-trifluoromethyloxazole-4-carboxamide derivative (Compound 29 from a cited study), which serves as an example of the pharmacological profile that could be targeted with derivatives of this compound.[1]
| Compound | Target | Assay | IC50 / EC50 | In Vivo Efficacy (DIO Rats) |
| Compound 29 | DGAT-1 | Enzyme Assay | 57 nM (IC50) | Dose-dependent inhibition of weight gain (0.3, 1, and 3 mg/kg, p.o., qd) |
| DGAT-1 | CHO-K1 Cell Triglyceride Formation | 0.5 µM (EC50) | Improved glucose tolerance in an oral glucose tolerance test (OGTT) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on established methods for oxazole synthesis.
Materials:
-
Butyramide
-
Ethyl 2-chloroacetoacetate
-
Sulfuric acid
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Condensation to form Ethyl 2-propyl-5-methyloxazole-4-carboxylate.
-
In a round-bottom flask, dissolve butyramide (1 equivalent) in ethanol.
-
Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.
-
Slowly add concentrated sulfuric acid (catalytic amount) while cooling the flask in an ice bath.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography.
-
-
Step 2: Hydrolysis to this compound.
-
Dissolve the purified ethyl 2-propyl-5-methyloxazole-4-carboxylate in a mixture of ethanol and water.
-
Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 2-3 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to pH 2-3, which should precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Protocol 2: In Vitro DGAT-1 Inhibition Assay
This protocol is adapted from methodologies used to screen for DGAT-1 inhibitors.[1]
Materials:
-
Recombinant human DGAT-1 enzyme
-
[¹⁴C]-labeled oleoyl-CoA
-
1,2-Dioleoyl-sn-glycerol
-
Test compounds (including this compound derivatives) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DGAT-1 enzyme, and 1,2-dioleoyl-sn-glycerol.
-
Add the test compounds at various concentrations (typically in a serial dilution).
-
Initiate the enzymatic reaction by adding [¹⁴C]-oleoyl-CoA.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane/water).
-
Extract the lipids into an organic phase.
-
Quantify the amount of radiolabeled triacylglycerol formed using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Visualizations
Caption: A typical workflow for the discovery and optimization of novel bioactive compounds.
Caption: The triglyceride synthesis pathway highlighting the role of DGAT-1.
References
- 1. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity Screening of 2-Propyloxazole-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Oxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. This document provides detailed protocols for the screening of 2-propyloxazole-4-carboxylic acid analogs for their antimicrobial activity, guidance on data presentation, and a discussion on structure-activity relationships.
Data Presentation
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents representative MIC data for a series of hypothetical this compound analogs against common Gram-positive and Gram-negative bacteria. This data is illustrative and serves as a template for presenting experimental findings.
| Compound ID | R-Group (at position X) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| PROX-01 | -H | 64 | >128 |
| PROX-02 | -CH3 | 32 | 128 |
| PROX-03 | -Cl | 16 | 64 |
| PROX-04 | -OCH3 | 64 | >128 |
| PROX-05 | -NO2 | 8 | 32 |
| Vancomycin | (Control) | 1 | N/A |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results should be substituted.
Experimental Protocols
Accurate and reproducible antimicrobial susceptibility testing is crucial for the evaluation of new chemical entities. The following are detailed protocols for two standard methods: Broth Microdilution and Agar Disk Diffusion.
Protocol 1: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of the test compounds in a liquid medium.[1][2]
Materials:
-
96-well microtiter plates
-
Test compounds (this compound analogs)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and multichannel pipettes
Procedure:
-
Preparation of Test Compound Stock Solutions: Dissolve the synthesized analogs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of sterile MHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control (Growth Control): A well containing MHB and the bacterial inoculum but no test compound.
-
Negative Control (Sterility Control): A well containing only MHB.
-
Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.[2] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Protocol 2: Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to the test compounds.[3][4]
Materials:
-
Petri dishes with Mueller-Hinton Agar (MHA)
-
Sterile paper disks (6 mm diameter)
-
Test compounds
-
Bacterial strains
-
Sterile swabs
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum as described in the broth microdilution method (0.5 McFarland standard).
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform bacterial lawn.
-
-
Application of Test Compounds:
-
Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Controls:
-
Positive Control: A disk impregnated with a standard antibiotic (e.g., ciprofloxacin).
-
Negative Control: A disk impregnated with the solvent used to dissolve the test compounds.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Reading the Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening the antimicrobial activity of the this compound analogs.
Structure-Activity Relationship (SAR)
The following diagram illustrates a hypothetical structure-activity relationship for the this compound analogs, highlighting key structural features that may influence antimicrobial potency.
References
Application Notes and Protocols: 2-Propyloxazole-4-carboxylic Acid in Materials Science
A-Note-2P4C-MS-V1.0
Introduction
While direct applications of 2-Propyloxazole-4-carboxylic acid in materials science are not extensively documented in current literature, the broader class of oxazole-4-carboxylic acids and their derivatives are recognized for their utility as versatile building blocks in the synthesis of advanced materials.[1] The oxazole core, a five-membered heterocyclic motif, imparts metabolic stability and the capacity for diverse non-covalent interactions, making it a valuable component in the design of functional materials.[1][2] This document provides an overview of the potential applications of this compound based on the known uses of analogous oxazole-based compounds in materials science, including their role in the development of polymers, coatings, and metal-organic frameworks (MOFs).[3][4][5]
Application in Advanced Polymers and Coatings
Oxazole derivatives are explored for their potential to create advanced polymers and coatings with enhanced thermal stability and chemical resistance.[3] The rigid heterocyclic structure of the oxazole ring can contribute to the polymer backbone's stiffness and thermal properties. The carboxylic acid functionality of this compound allows it to be incorporated into polymer chains through various polymerization techniques.
Potential Contributions to Polymer Properties:
-
Thermal Stability: The aromatic and heterocyclic nature of the oxazole ring can enhance the thermal degradation temperature of the resulting polymer.
-
Chemical Resistance: The stable oxazole moiety can improve the material's resistance to chemical attack.
-
Mechanical Strength: Incorporation of such rigid structures can lead to materials with higher tensile strength and modulus.[4]
Experimental Protocol: Synthesis of a Polyester Incorporating this compound
This protocol describes a hypothetical melt polycondensation method to synthesize a polyester using this compound as a monomer.
Materials:
-
This compound
-
Ethylene glycol
-
Titanium(IV) butoxide (catalyst)
-
Antimony trioxide (catalyst)
-
High-vacuum, high-temperature reactor equipped with a mechanical stirrer and a distillation column.
Procedure:
-
Esterification:
-
Charge the reactor with a molar excess of ethylene glycol and this compound.
-
Add a catalytic amount of titanium(IV) butoxide.
-
Heat the mixture to 180-220°C under a nitrogen atmosphere.
-
Water is eliminated as a byproduct and collected through the distillation column.
-
Monitor the reaction until the theoretical amount of water is collected.
-
-
Polycondensation:
-
Add a catalytic amount of antimony trioxide.
-
Gradually increase the temperature to 260-280°C.
-
Simultaneously, gradually reduce the pressure to below 1 Torr.
-
The excess ethylene glycol is removed by distillation.
-
Continue the reaction under high vacuum until the desired melt viscosity is achieved, indicating a high molecular weight polymer.
-
Extrude the polymer from the reactor, cool, and pelletize.
-
Characterization Data (Hypothetical):
| Property | Expected Value |
| Glass Transition (Tg) | 90 - 110 °C |
| Melting Temperature (Tm) | 240 - 260 °C |
| Decomposition Temp. (TGA) | > 400 °C |
| Tensile Strength | 60 - 80 MPa |
Workflow for Polymer Synthesis and Characterization
Caption: Workflow for Polyester Synthesis and Characterization.
Application in Metal-Organic Frameworks (MOFs)
Oxazole-4-carboxylic acid is a known organic linker for the construction of Metal-Organic Frameworks (MOFs).[5] MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as pore size, surface area, and functionality, can be tuned by selecting appropriate metal nodes and organic linkers. This compound, with its carboxylic acid group, can act as a linker to coordinate with metal centers. The propyl group would add hydrophobicity to the resulting MOF structure, which could be advantageous for specific applications like gas separation or catalysis in non-polar media.
Experimental Protocol: Solvothermal Synthesis of a MOF using this compound
This protocol outlines a general solvothermal method for synthesizing a hypothetical MOF.
Materials:
-
This compound (organic linker)
-
Zinc nitrate hexahydrate (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Solution Preparation:
-
Dissolve this compound in DMF in a glass vial.
-
In a separate vial, dissolve zinc nitrate hexahydrate in DMF.
-
-
Mixing and Sealing:
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the autoclave in a programmable oven.
-
Heat the autoclave to 120°C over 2 hours.
-
Hold the temperature at 120°C for 24 hours.
-
Allow the oven to cool down to room temperature slowly over 12 hours.
-
-
Product Isolation and Activation:
-
Carefully open the autoclave and collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF to remove unreacted starting materials.
-
Immerse the crystals in a volatile solvent like chloroform for 3 days, decanting and replenishing the solvent daily, to exchange the DMF in the pores.
-
Activate the MOF by heating under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores.
-
Expected Characterization Data:
| Characterization Technique | Expected Outcome |
| Powder X-Ray Diffraction | Crystalline pattern indicating a well-ordered structure. |
| Gas Sorption (N₂ at 77K) | Type I isotherm, indicating microporosity. |
| BET Surface Area | 500 - 1500 m²/g (dependent on the final structure). |
| Thermogravimetric Analysis | High thermal stability up to 350-400°C. |
Logical Flow for MOF Synthesis and Application
Caption: MOF Synthesis and Potential Application Pathway.
Disclaimer: The provided protocols and data are hypothetical and based on general procedures for the synthesis of materials using analogous compounds. Researchers should conduct their own literature search and optimization for any new material synthesis. Safety precautions appropriate for the handling of all chemicals and high-temperature/pressure reactions must be followed.
References
Application Notes and Protocols for the Esterification of 2-Propyloxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 2-propyloxazole-4-carboxylic acid, a common synthetic intermediate in pharmaceutical development. The selection of an appropriate esterification method is crucial and depends on the scale of the reaction, the desired ester, and the presence of other functional groups in the starting material.
Application Notes
Esterification is a fundamental reaction in organic synthesis that converts a carboxylic acid into an ester. For a heterocyclic compound like this compound, several methods can be employed. The choice of method often involves a trade-off between reaction conditions, catalyst cost, and functional group tolerance.
Common Esterification Strategies:
-
Fischer-Speier Esterification : This is a direct, acid-catalyzed esterification between the carboxylic acid and an alcohol.[1][2] It is a reversible equilibrium reaction.[1] To achieve high yields, a large excess of the alcohol is typically used, or water is removed as it forms, often with a Dean-Stark apparatus.[2][3][4] Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and dry hydrogen chloride gas.[1][2][5][6] This method is cost-effective and robust, making it suitable for large-scale synthesis.[2]
-
Esterification via Acyl Chlorides : For substrates that may be sensitive to the high temperatures and strongly acidic conditions of Fischer esterification, a two-step approach via an acyl chloride is often preferred.[7][8] The carboxylic acid is first activated by conversion to a highly reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] The resulting acyl chloride then reacts readily with the alcohol, often in the presence of a non-nucleophilic base, to form the ester.[7] This method is particularly useful for less reactive alcohols like phenols and tertiary alcohols.[5][7]
-
Coupling Agent-Mediated Esterification (Steglich Esterification) : This method utilizes coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), to facilitate the reaction between the carboxylic acid and the alcohol.[8] Steglich esterification is performed under mild conditions and is a good alternative for acid-sensitive substrates.[8]
-
Alkylation of Carboxylates : This two-step process involves the deprotonation of the carboxylic acid with a base to form a carboxylate anion.[9] This nucleophilic carboxylate then displaces a halide from an alkyl halide in an SN2 reaction to form the ester.[7][9] This method is generally limited to the synthesis of esters from primary or sometimes secondary alkyl halides.[9]
Experimental Protocols
Method 1: Fischer-Speier Esterification
This protocol describes the synthesis of a methyl or ethyl ester of this compound using an excess of the corresponding alcohol as both a reactant and a solvent, with sulfuric acid as the catalyst.[3]
Materials and Equipment:
-
Reagents:
-
This compound
-
Anhydrous Methanol or Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the desired anhydrous alcohol (e.g., methanol or ethanol, ~15-20 mL per gram of carboxylic acid).
-
Cool the stirring solution in an ice-water bath.
-
Slowly add concentrated sulfuric acid (0.05-0.1 eq) dropwise.
-
-
Reflux:
-
Attach a reflux condenser and heat the mixture to a gentle reflux.
-
The reaction is typically refluxed for 2-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
After cooling to room temperature, remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
If necessary, purify the product by column chromatography on silica gel or by vacuum distillation.
-
Visualization of Workflow:
Method 2: Esterification via Acyl Chloride Formation
This two-step protocol is suitable for more sensitive substrates or when using less reactive alcohols.
Materials and Equipment:
-
Reagents:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or Toluene
-
The desired alcohol
-
Anhydrous pyridine or triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
-
Procedure:
Step 1: Formation of the Acyl Chloride
-
In a round-bottom flask under an inert atmosphere, suspend or dissolve this compound (1.0 eq) in an anhydrous solvent like DCM or toluene.
-
Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux for 1-3 hours, or until gas evolution ceases.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.
Step 2: Ester Formation
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the alcohol (1.0-1.2 eq) and a base like pyridine or triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the alcohol/base solution in an ice bath and add the acyl chloride solution dropwise via an addition funnel.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
Visualization of Workflow:
Method 3: Steglich Esterification
This protocol uses DCC and DMAP for a mild esterification reaction.
Materials and Equipment:
-
Reagents:
-
This compound
-
The desired alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Acetic Acid (for quenching)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Filter funnel
-
Standard laboratory glassware
-
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
(Optional: Add a few drops of acetic acid to quench any unreacted DCC).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualization of Workflow:
Data Presentation: Comparison of Esterification Methods
The following table summarizes various catalytic systems that can be applied to the esterification of carboxylic acids.
| Method/Catalyst | Typical Conditions | Advantages | Disadvantages | Citations |
| Fischer Esterification | ||||
| H₂SO₄ or TsOH | Alcohol as solvent, reflux | Inexpensive, robust, suitable for large scale. | Requires strong acid and heat; equilibrium reaction. | [1][2][5] |
| Acyl Chloride Route | ||||
| SOCl₂ or (COCl)₂ | Anhydrous solvent, reflux, then alcohol + base | High reactivity, good for hindered/poor nucleophiles. | Two steps, uses corrosive reagents. | [7][8] |
| Steglich Esterification | ||||
| DCC / DMAP | Anhydrous DCM, 0°C to RT | Mild conditions, good for sensitive substrates. | Stoichiometric byproduct (DCU) can be hard to remove. | [8] |
| Other Catalytic Systems | ||||
| Iron(III) Acetylacetonate | Refluxing xylene | Environmentally benign, recoverable catalyst. | May require higher temperatures. | [10] |
| Polyaniline Salts | Solvent-free or in solvent, heat | Reusable, environmentally friendly. | Catalyst preparation may be needed. | [11] |
| ZrOCl₂·8H₂O | Solvent-free or toluene, ambient to reflux | Efficient, cheap, reusable catalyst. | May require azeotropic removal of water for best results. | [12] |
| Graphene Oxide | Toluene, reflux | Reusable heterogeneous catalyst. | Catalyst may require specific preparation. | [13] |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ester synthesis by esterification [organic-chemistry.org]
Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Propyloxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common cross-coupling reactions involving 2-propyloxazole-4-carboxylic acid and its derivatives. This versatile building block is a valuable scaffold in medicinal chemistry and drug discovery, enabling the synthesis of a diverse range of substituted oxazoles. The following sections detail protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings.
Disclaimer: The following experimental protocols are based on established methodologies for similar heterocyclic systems, specifically 5-bromooxazole-4-carboxylic acid, and should be adapted and optimized for specific substrates and scales as direct literature for this compound is limited.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2][3] In the context of a halogenated derivative of this compound (e.g., 5-bromo-2-propyloxazole-4-carboxylic acid), this reaction is instrumental in introducing aryl or heteroaryl substituents at the 5-position of the oxazole ring. The resulting 5-aryl-2-propyloxazole-4-carboxylic acids are key intermediates in the synthesis of various biologically active molecules.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 18 | 75-85 |
Note: Yields are typical ranges observed for similar substrates, such as 5-bromooxazole-4-carboxylic acid, and should be considered as a guide.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an ester of 5-bromo-2-propyloxazole-4-carboxylic acid with an aryl boronic acid. The ester form is often used to improve solubility and prevent potential side reactions involving the carboxylic acid.
Materials:
-
Ethyl 5-bromo-2-propyloxazole-4-carboxylate
-
Aryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add ethyl 5-bromo-2-propyloxazole-4-carboxylate, the aryl boronic acid, the palladium catalyst, and the phosphine ligand.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent and the base. If using a biphasic system, add degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 5-aryl-2-propyloxazole-4-carboxylate.
-
The ester can be subsequently hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Heck Reaction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[4][5] For a halogenated derivative of this compound, this reaction allows for the introduction of vinyl groups at the halogenated position, which can serve as versatile handles for further synthetic transformations.
Data Presentation: Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 70-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 120 | 20 | 65-80 |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | Dioxane | 110 | 18 | 70-80 |
Note: Yields are based on reactions with similar bromo-heterocyclic carboxylic esters.[1]
Experimental Protocol: Heck Coupling
This protocol provides a general method for the Heck coupling of an ester of 5-bromo-2-propyloxazole-4-carboxylic acid with an alkene.
Materials:
-
Methyl 5-bromo-2-propyloxazole-4-carboxylate
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Et₃N, 2 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube, combine methyl 5-bromo-2-propyloxazole-4-carboxylate, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography to yield the 5-vinyl-2-propyloxazole derivative.
Sonogashira Coupling
The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is particularly useful for synthesizing 5-alkynyl-2-propyloxazole-4-carboxylic acid derivatives, which are valuable precursors for more complex heterocyclic systems and conjugated materials. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6]
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 70 | 16 | 75-85 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 50 | 10 | 85-95 |
Note: Yields are representative for couplings involving similar bromooxazole esters.[1]
Experimental Protocol: Sonogashira Coupling
The following is a general procedure for the Sonogashira coupling of an ester of 5-bromo-2-propyloxazole-4-carboxylic acid with a terminal alkyne.
Materials:
-
Ethyl 5-bromo-2-propyloxazole-4-carboxylate
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) salt (e.g., CuI, 4 mol%)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the palladium catalyst and copper(I) salt.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base, followed by ethyl 5-bromo-2-propyloxazole-4-carboxylate and the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography to afford the 5-alkynyl-2-propyloxazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Use of 2-Propyloxazole-4-carboxylic Acid in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 2-propyloxazole-4-carboxylic acid to generate novel bioactive heterocyclic compounds. The focus is on the synthesis of amide derivatives, which have shown significant potential in various therapeutic areas, including cancer and neurological disorders.
Introduction
Oxazole derivatives are a prominent class of heterocyclic compounds that are integral to many biologically active molecules and natural products.[1] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them attractive scaffolds in drug discovery. This compound is a valuable building block for creating libraries of novel compounds through modification of its carboxylic acid moiety. The primary synthetic route explored in these notes is the formation of amide linkages, a common and effective strategy for generating molecules with diverse biological functions. The protocols provided herein are based on established methods for the synthesis of analogous oxazole and thiazole carboxamides, offering a reliable starting point for researchers.
Synthesis of Bioactive Amide Derivatives
A general and effective method for synthesizing bioactive heterocycles from this compound is through amide coupling with various primary and secondary amines. This approach allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Propyloxazole-4-carboxamides
This protocol outlines the synthesis of amide derivatives from this compound using a carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylaminopyridine) (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF.
-
To this solution, add the substituted amine (1.1 equivalents), EDC (1.2 equivalents), DMAP (0.1 equivalents), and DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the desired 2-propyloxazole-4-carboxamide derivative.
Data Presentation: Biological Activity of Analogous Oxazole and Thiazole Carboxamides
Table 1: In Vitro Anticancer Activity of 2-Phenylthiazole-4-carboxamide Derivatives
| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | IC₅₀ (µM) |
| 1a | 4-OCH₃ | Caco-2 | < 10 |
| 1b | 2-OCH₃ | HT-29 | < 10 |
| 1c | 2-OCH₃ | T47D | < 10 |
| 1d | 3-F | Caco-2 | < 10 |
| 1e | 3-F | HT-29 | < 10 |
| 1f | 3-F | T47D | < 10 |
Data adapted from studies on 2-phenylthiazole-4-carboxamide derivatives.[2][3] The IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
Table 2: In Vitro Monoamine Oxidase (MAO) Inhibition of 2-Phenyloxazole-4-carboxamide Derivatives
| Compound ID | Substitution on Phenyl Ring | Target Enzyme | Kᵢ (µM) | Selectivity Index (MAO-A/MAO-B) |
| 2a | 2-OH | MAO-A | > 50 | > 50 |
| 2a | 2-OH | MAO-B | < 1 | > 50 |
| 2b | 4-OH | MAO-A | > 50 | > 50 |
| 2b | 4-OH | MAO-B | < 1 | > 50 |
Data adapted from studies on 2-phenyloxazole-4-carboxamide derivatives.[1] Kᵢ represents the inhibition constant.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the general workflow for the synthesis and a representative signaling pathway that could be targeted by bioactive oxazole derivatives.
Caption: General workflow for the synthesis and biological evaluation of 2-propyloxazole-4-carboxamide derivatives.
References
- 1. 2-Phenyloxazole-4-carboxamide as a Scaffold for Selective Inhibition of Human Monoamine Oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Propyloxazole-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Propyloxazole-4-carboxylic acid by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: Based on the general solubility principles for carboxylic acids and heterocyclic compounds, polar protic solvents are often good choices. Ethanol is a commonly recommended solvent for the recrystallization of oxazole derivatives.[1] A mixed solvent system, such as ethanol/water or methanol/water, can also be effective. The ideal solvent should dissolve the crude this compound completely at an elevated temperature but only sparingly at low temperatures.[2][3]
Q2: What are the likely impurities in my crude this compound?
A2: The impurities in your crude product will largely depend on the synthetic route employed. Common impurities in the synthesis of oxazole carboxylic acids may include:
-
Unhydrolyzed Ester Precursor: If the synthesis involves the hydrolysis of an ester, the corresponding unreacted ester is a common impurity.[4]
-
Starting Materials: Unreacted starting materials from the oxazole ring formation step can also be present.[4]
-
Decarboxylation Byproduct: Oxazole carboxylic acids can undergo decarboxylation, especially at elevated temperatures, leading to the formation of 2-propyloxazole as an impurity.[4]
-
Side-Reaction Products: Depending on the specific synthetic method, other side-products may also be present.
Q3: How can I assess the purity of my recrystallized this compound?
A3: The purity of your recrystallized product can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp and well-defined melting point range, whereas an impure sample will exhibit a depressed and broad melting point range.[5]
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the recrystallized product with the crude material. A pure compound should ideally show a single spot on the TLC plate.
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can confirm the structure and identify the presence of any impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Issue 1: The compound does not dissolve in the hot solvent.
| Possible Cause | Suggested Solution |
| Insufficient Solvent | Gradually add more hot solvent until the solid dissolves completely.[2] |
| Inappropriate Solvent | The chosen solvent may not be suitable. Try a different solvent or a mixed solvent system. For carboxylic acids, polar solvents like ethanol, methanol, or water are often effective.[6] |
| Insoluble Impurities | If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.[7] |
Issue 2: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| Too Much Solvent | The solution may be too dilute. Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[8] |
| Supersaturation | The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.[2][3] |
| Slow Crystallization Rate | Some compounds crystallize slowly. Allow the solution to stand undisturbed for a longer period. If necessary, place the solution in an ice bath or refrigerator to further decrease the temperature.[2] |
Issue 3: The compound "oils out" instead of forming crystals.
| Possible Cause | Suggested Solution |
| Solution is Too Concentrated | The solute is coming out of solution above its melting point in the solvent. Reheat the solution to dissolve the oil, add more solvent to dilute the solution, and then cool slowly.[8] |
| Rapid Cooling | Cooling the solution too quickly can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in a cold bath.[8] |
| Presence of Impurities | Impurities can lower the melting point of the compound and promote oiling out. If the problem persists, consider purifying the crude material by another method, such as column chromatography, before recrystallization. |
| Inappropriate Solvent | The solvent may be too non-polar. Try a more polar solvent or a mixed solvent system. |
Issue 4: The yield of recrystallized product is low.
| Possible Cause | Suggested Solution |
| Too Much Solvent Used | Using a large excess of solvent will result in a significant amount of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.[8] |
| Premature Crystallization | Crystals may have formed during hot filtration. Ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[7] |
| Incomplete Crystallization | Ensure the solution is sufficiently cooled to maximize crystal formation. After cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes.[2] |
| Losses During Transfer | Minimize the number of transfer steps and ensure all crystals are scraped from the flask and funnel. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (e.g., ethanol) to its boiling point. Add the minimum amount of hot solvent to the flask containing the crude solid with gentle swirling until the solid completely dissolves.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through the filter paper into the clean, hot flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
-
Analysis: Determine the mass of the dried crystals to calculate the percent recovery and assess the purity by measuring the melting point.
Data Presentation
Table 1: Illustrative Solubility Data for this compound
Disclaimer: The following data is illustrative and based on general principles for similar compounds. Experimental verification is required for precise values.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | ~0.5 | ~5 |
| Ethanol | ~2 | ~25 |
| Methanol | ~3 | ~30 |
| Ethyl Acetate | ~1 | ~15 |
| Toluene | < 0.1 | ~1 |
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Chromatographic separation of 2-Propyloxazole-4-carboxylic acid from byproducts
Welcome to the Technical Support Center for the chromatographic separation of 2-Propyloxazole-4-carboxylic acid. This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended purification strategies for crude this compound before chromatography?
A1: Before proceeding to high-resolution chromatography, it is highly recommended to perform a preliminary purification step to remove major impurities. An acid-base extraction is a highly effective first step for carboxylic acids.[1][2][3] This technique leverages the acidic nature of the target compound to separate it from neutral and basic impurities. The general process involves dissolving the crude mixture in an organic solvent, extracting the acidic product into an aqueous basic solution (like sodium bicarbonate), washing the aqueous layer to remove any trapped organic impurities, and then acidifying the aqueous layer to precipitate or re-extract the purified carboxylic acid.[1][2]
Q2: What are the most common byproducts I might encounter during the synthesis and purification of this compound?
A2: Byproducts can originate from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted Starting Materials: Such as ethyl 3-amino-2-oxopentanoate or related precursors.
-
Hydrolysis Products: The ester precursor (e.g., ethyl 2-propyloxazole-4-carboxylate) if the saponification is incomplete.
-
Decarboxylation Products: Loss of the carboxylic acid group under harsh thermal or pH conditions.
-
Regioisomers: Depending on the synthetic route, isomers such as 2-propyloxazole-5-carboxylic acid could be formed.
Q3: Which type of chromatography is best suited for purifying this compound?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for the purification of polar, ionizable compounds like this compound.[4] C18 columns are a standard choice. To achieve good peak shape and retention, it is crucial to control the ionization of the carboxylic acid group by acidifying the mobile phase with additives like trifluoroacetic acid (TFA) or formic acid.[5][6] For larger scale purification, flash column chromatography on silica gel can be used, though it may require a more polar eluent system and can sometimes lead to peak tailing.[1]
Q4: How can I prevent my compound from degrading during purification?
A4: Oxazole rings can be sensitive to strong acidic or basic conditions and excessive heat. To mitigate degradation, use mild acids and bases for pH adjustments during extraction, and perform chromatographic separations at room temperature unless a methods development study indicates otherwise.[1] Ensure solvents are evaporated under reduced pressure at moderate temperatures.
Chromatography Troubleshooting Guide
This guide addresses specific issues encountered during the HPLC separation of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary Silanol Interactions: The acidic proton of the carboxylic acid interacts with free silanol groups on the silica-based column packing.[7] 2. Column Overload: Injecting too much sample mass.[7] 3. Mismatched Injection Solvent: Sample is dissolved in a solvent much stronger than the mobile phase. | 1. Acidify Mobile Phase: Add 0.05-0.1% TFA or formic acid to the mobile phase to suppress the ionization of both the analyte and silanol groups.[5] 2. Use a "High Purity" Silica Column: Modern "Type-B" silica columns have fewer accessible silanol groups.[7] 3. Reduce Injection Volume/Concentration: Perform a loading study to determine the column's capacity.[7] 4. Dissolve Sample in Mobile Phase: Whenever possible, use the initial mobile phase as the sample solvent.[8] |
| Drifting Retention Times | 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between runs, especially in gradient elution.[9][10] 2. Mobile Phase Composition Change: Inconsistent mixing or evaporation of a volatile solvent component.[9][10] 3. Temperature Fluctuations: The column temperature is not stable.[9] | 1. Increase Equilibration Time: Ensure at least 10-15 column volumes of mobile phase pass through the column before the next injection.[9] 2. Prepare Fresh Mobile Phase Daily: Degas the mobile phase before use. If using an online mixer, ensure it is functioning correctly.[9][10] 3. Use a Column Oven: Maintain a constant column temperature for reproducible results.[9] |
| Low Resolution Between Product & Impurity | 1. Inappropriate Mobile Phase: The organic/aqueous ratio is not optimized. 2. Incorrect pH: The mobile phase pH may not be optimal for differentiating between the acidic product and closely related impurities. 3. Wrong Stationary Phase: The column chemistry (e.g., C18) may not provide enough selectivity. | 1. Optimize Gradient/Isocratic Conditions: Adjust the percentage of organic solvent (e.g., acetonitrile, methanol) to improve separation. 2. Adjust Mobile Phase pH: Small changes in pH can significantly impact the retention of acidic compounds.[4] 3. Try a Different Column: Consider a phenyl-hexyl or embedded polar group (EPG) stationary phase for alternative selectivity. |
| Ghost Peaks Appear in Chromatogram | 1. Contaminated Mobile Phase: Impurities in the solvents, especially water.[8] 2. Sample Carryover: Residual sample from a previous injection remains in the injector or column. 3. Late Eluting Peaks: A compound from a previous injection elutes in the current run. | 1. Use High-Purity Solvents: Employ HPLC-grade solvents and freshly prepared mobile phases. 2. Implement Needle Washes: Use a strong solvent wash for the injector needle and sample loop between runs. 3. Increase Run Time/Gradient Slope: Ensure all compounds have eluted by running a blank gradient with an extended hold at high organic composition. |
Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This protocol describes a preliminary purification of the crude product to isolate acidic compounds.
-
Dissolution: Dissolve the crude reaction mixture (e.g., 1 gram) in a suitable organic solvent like ethyl acetate (50 mL).
-
Base Wash (Product Extraction): Transfer the organic solution to a separatory funnel and extract it three times with a 1M aqueous sodium bicarbonate solution (3 x 30 mL). The this compound will be deprotonated and move into the aqueous layer.[1]
-
Combine & Wash: Combine the aqueous layers in a clean flask. To remove any trapped neutral or basic impurities, wash the combined aqueous phase once with ethyl acetate (20 mL). Discard the organic wash.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 1M HCl until the pH is approximately 2-3. The target compound will precipitate if it is a solid or become extractable back into an organic solvent.[2]
-
Back Extraction: Extract the acidified aqueous solution three times with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enriched product.[1]
Protocol 2: Reversed-Phase HPLC Method
This protocol provides a starting point for the analytical or preparative separation of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile/Water at a concentration of 1 mg/mL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (Re-equilibration)
-
Visualized Workflows and Logic
Caption: A general experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting poor peak shape in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Stability and degradation of 2-Propyloxazole-4-carboxylic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-Propyloxazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on the chemistry of related oxazole and carboxylic acid compounds, the primary factors influencing the stability of this compound are expected to be pH, temperature, light, and the presence of oxidizing agents. It is crucial to control these parameters during storage and handling to ensure the integrity of the compound.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, several potential routes can be anticipated based on the chemistry of similar oxazole and carboxylic acid compounds.[1] These include:
-
Hydrolytic Ring Opening: The oxazole ring may undergo hydrolysis under strongly acidic or basic conditions, or even with prolonged exposure to moisture, leading to the formation of acyclic degradation products.[1][2]
-
Decarboxylation: Carboxylic acids attached to heterocyclic rings can be susceptible to the loss of carbon dioxide (CO₂), particularly when heated.[1][3] This would result in the formation of 2-propyloxazole.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions in heterocyclic compounds, potentially leading to decomposition.[1][4]
-
Oxidation: The oxazole ring can be susceptible to oxidation, which may lead to ring cleavage or other modifications.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To maintain the integrity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place.[1] Exposure to moisture, high temperatures, and light should be minimized.[1] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1]
Q4: What are the visual or analytical signs of degradation?
A4: Visual signs of degradation can include a change in the color of the solid material (e.g., from off-white to yellow or brown).[1] Analytically, degradation is indicated by a decrease in the purity of the material over time, as determined by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The appearance of new peaks in the chromatogram is a clear sign of the formation of degradation products.[1]
Q5: Are there any known chemical incompatibilities for this compound?
A5: Strong oxidizing agents, strong bases, and strong acids should be avoided as they are likely to promote the degradation of the compound.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays or chemical reactions. | Degradation of the starting material. | Use a fresh batch of this compound or re-purify the existing stock. Always confirm the purity of the material by HPLC or LC-MS before use. |
| Appearance of new, unidentified peaks in HPLC/LC-MS chromatograms. | Degradation has occurred due to improper storage or handling. | Analyze the impurity by mass spectrometry to identify its structure. This can help elucidate the degradation pathway. Review storage and handling procedures to prevent further degradation. |
| Change in the physical appearance of the solid compound (e.g., color change). | Likely oxidation or photodegradation. | Store the compound in a dark, airtight container, preferably under an inert atmosphere. Minimize exposure to ambient light during handling. |
| Poor solubility or unexpected precipitation in aqueous solutions. | Potential hydrolysis or pH-dependent instability. | Prepare solutions fresh and use them promptly. Buffer the solution to a pH where the compound is most stable (requires a pH stability study). |
Experimental Protocols
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[5][6][7] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5]
Protocol 1: Hydrolytic Stability Study
Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.
Methodology:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare three sets of solutions by diluting the stock solution with:
-
0.1 N Hydrochloric Acid (HCl) for acidic conditions.
-
0.1 N Sodium Hydroxide (NaOH) for basic conditions.
-
Purified water for neutral conditions. The final concentration should be appropriate for the analytical method (e.g., 1 mg/mL).
-
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Protocol 2: Oxidative Stability Study
Objective: To assess the susceptibility of this compound to oxidation.
Methodology:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect it from light.
-
Monitor the reaction over time (e.g., 2, 6, 12, 24 hours).
-
At each time point, take an aliquot and quench the reaction if necessary (e.g., with sodium bisulfite).
-
Analyze the samples by HPLC to quantify the remaining parent compound and any new peaks.
Protocol 3: Thermal Stability Study (Solid State)
Objective: To evaluate the effect of heat on solid this compound.
Methodology:
-
Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C / 75% RH).
-
Expose the sample for a defined period (e.g., 1, 2, 4 weeks).
-
At each time point, dissolve a portion of the sample in a suitable solvent.
-
Analyze the solution by HPLC to assess for any degradation.
-
Techniques like Differential Scanning Calorimetry (DSC) can also be used to determine the melting point and detect any thermal events corresponding to degradation.
Protocol 4: Photostability Study
Objective: To determine the stability of this compound upon exposure to light.
Methodology:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After a specified duration of exposure, analyze both the exposed and control samples by HPLC.
-
Compare the chromatograms to identify any photodegradation products.
Data Presentation
The following tables present hypothetical data from forced degradation studies on this compound for illustrative purposes.
Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | Time | Temperature | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 N HCl | 48 h | 60°C | 15.2 | 2 | 128.05 |
| 0.1 N NaOH | 24 h | 60°C | 25.8 | 3 | 114.04 |
| 3% H₂O₂ | 12 h | RT | 8.5 | 1 | 171.06 |
| Heat (Solid) | 4 weeks | 60°C/75% RH | 5.1 | 1 | 111.07 |
| Light (Solution) | 24 h | RT | 12.3 | 2 | 153.05 |
Table 2: HPLC Purity Analysis Under Different Storage Conditions (Hypothetical Data)
| Storage Condition | Time (Months) | Purity (%) |
| 25°C / 60% RH | 0 | 99.8 |
| 3 | 99.2 | |
| 6 | 98.5 | |
| 40°C / 75% RH | 0 | 99.8 |
| 3 | 97.1 | |
| 6 | 94.3 | |
| 2-8°C | 0 | 99.8 |
| 6 | 99.7 | |
| 12 | 99.6 |
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability testing of this compound.
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. biomedres.us [biomedres.us]
Optimizing reaction conditions for the synthesis of 2-Propyloxazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-Propyloxazole-4-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during the experimental process.
Synthesis Overview
The synthesis of this compound is proposed as a two-step process:
-
Step 1: Synthesis of Ethyl 2-Propyloxazole-4-carboxylate via a Robinson-Gabriel type reaction.
-
Step 2: Hydrolysis of Ethyl 2-Propyloxazole-4-carboxylate to the final carboxylic acid product.
A detailed experimental workflow for this proposed synthesis is provided below.
Caption: Proposed two-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-Propyloxazole-4-carboxylate
This protocol is a representative Robinson-Gabriel type synthesis.
Materials:
-
Butyramide
-
Diethyl bromomalonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous 1,4-Dioxane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous dioxane, add a solution of butyramide (1.0 equivalent) in anhydrous dioxane dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of diethyl bromomalonate (1.1 equivalents) in anhydrous dioxane dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford ethyl 2-propyloxazole-4-carboxylate.
Step 2: Hydrolysis of Ethyl 2-Propyloxazole-4-carboxylate
This protocol describes a standard base-catalyzed hydrolysis (saponification).
Materials:
-
Ethyl 2-propyloxazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 2-propyloxazole-4-carboxylate (1.0 equivalent) in a solution of sodium hydroxide (2.0 equivalents) in water.
-
Heat the mixture to reflux and monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly acidify the solution to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the acidified mixture with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Troubleshooting Guide
This guide addresses potential issues that may arise during the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Ethyl 2-Propyloxazole-4-carboxylate | Inactive sodium hydride. | Use fresh, high-quality NaH. Ensure it is properly handled under an inert atmosphere. |
| Wet reagents or solvent. | Use anhydrous dioxane and ensure starting materials are dry. | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC and consider increasing the reflux time or temperature if the reaction is sluggish. | |
| Formation of Significant Side Products in Step 1 | Competing side reactions like enamide formation.[1] | Optimize the reaction temperature; sometimes a lower temperature can favor the desired pathway. Ensure slow, controlled addition of reagents.[1] |
| Impure starting materials. | Purify butyramide and diethyl bromomalonate before use. | |
| Incomplete Hydrolysis of the Ester | Insufficient reaction time or concentration of base/acid. | Increase the reaction time or the concentration of the NaOH or HCl solution. |
| Low solubility of the ester. | Consider adding a co-solvent like ethanol or THF to improve solubility. | |
| Low Yield of Carboxylic Acid after Hydrolysis | Product loss during work-up. | Ensure complete precipitation of the product by adjusting the pH carefully. Perform multiple extractions with an appropriate solvent. |
| Decarboxylation of the product. | Avoid excessive heating during hydrolysis and work-up. Carboxylic acids of some heterocyclic compounds can be prone to decarboxylation at elevated temperatures. | |
| Difficulty in Purifying the Final Product | Presence of unreacted starting material or byproducts. | Optimize the reaction conditions to drive the reaction to completion. For purification, consider recrystallization from different solvent systems or conversion to a salt and back to the free acid. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for the Robinson-Gabriel synthesis of the oxazole ester?
A1: The most critical parameters are the quality of the sodium hydride, the exclusion of moisture, and the reaction temperature. Inactive NaH or the presence of water can significantly reduce the yield.[1] The temperature needs to be carefully controlled to prevent side reactions.
Q2: I am observing multiple spots on my TLC during the synthesis of the ethyl ester. What could they be?
A2: Besides your starting materials and product, you might be observing the formation of enamides or other condensation byproducts.[1] The purity of your starting materials is crucial to minimize these. Consider purifying your reagents if you face persistent issues with side products.
Q3: Can I use a different base for the synthesis of the ethyl ester?
A3: While sodium hydride is commonly used, other strong bases like sodium ethoxide or potassium tert-butoxide could potentially be used. However, this may require significant optimization of the reaction conditions.
Q4: Is acid-catalyzed hydrolysis a viable alternative for converting the ester to the carboxylic acid?
A4: Yes, acid-catalyzed hydrolysis using an acid like HCl or H₂SO₄ in aqueous media is a possible alternative. However, it is a reversible reaction and may not go to completion.[2] Base-catalyzed hydrolysis (saponification) is generally preferred as it is irreversible.[3]
Q5: My final carboxylic acid product is an oil and does not precipitate upon acidification. What should I do?
A5: If the product is an oil, you will need to rely on extraction to isolate it. Ensure you perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. If the product is still impure, consider purification by column chromatography, though this can be challenging with free carboxylic acids.
Q6: Are there any specific safety precautions I should take during this synthesis?
A6: Yes. Sodium hydride is a highly flammable and reactive solid that reacts violently with water. It must be handled under an inert atmosphere and with appropriate personal protective equipment. Diethyl bromomalonate is a lachrymator and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
References
Troubleshooting low yields in the cyclization step to form the oxazole ring
Topic: Troubleshooting Low Yields in the Cyclization Step to Form the Oxazole Ring
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the oxazole ring formation step. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My Robinson-Gabriel synthesis is resulting in a low yield and significant tar formation. What are the likely causes and how can I fix this?
Low yields accompanied by tar formation in the Robinson-Gabriel synthesis often indicate that the reaction conditions are too harsh for your specific substrate. The strong acids traditionally used for cyclodehydration, such as concentrated sulfuric acid (H₂SO₄), can lead to decomposition and polymerization, especially at elevated temperatures[1].
Recommended Solutions:
-
Optimize the Dehydrating Agent: Switch to a milder cyclodehydrating agent. Polyphosphoric acid (PPA) has been shown to increase yields to 50-60% compared to agents like PCl₅, H₂SO₄, and POCl₃ which may result in lower yields[2][3][4]. Other milder options include trifluoroacetic anhydride (TFAA), Dess-Martin periodinane (DMP) followed by PPh₃/I₂, or the Burgess reagent, particularly for substrates unstable in strong acids[1][5].
-
Optimize Reaction Temperature: Lower the reaction temperature to find a balance between a reasonable reaction rate and minimizing substrate decomposition[1][5].
-
Microwave-Assisted Synthesis: Consider using microwave irradiation, which can significantly reduce reaction times and often improves yields by minimizing thermal decomposition[1].
Q2: The cyclization in my oxazole synthesis is incomplete, leading to low product formation. What steps can I take to improve the conversion?
Incomplete cyclization of the 2-acylamino-ketone starting material is a common reason for low yields. This can be due to several factors, including the choice of reagents and reaction conditions.
Recommended Solutions:
-
Increase Reagent Stoichiometry: A moderate and cautious increase in the amount of the cyclodehydrating agent may improve the reaction rate[1].
-
Switch to a More Powerful Dehydrating Agent: If you are using a very mild agent and observing incomplete conversion, consider switching to a stronger one. For instance, if TFAA is ineffective, phosphorus oxychloride (POCl₃) or Eaton's reagent might be more suitable[1].
-
Ensure Anhydrous Conditions: The presence of water can lead to hydrolysis of intermediates. Ensure all solvents and reagents are thoroughly dried before use[1][5].
-
Increase Temperature: Higher temperatures can promote the cyclization and dehydration steps. However, this should be monitored closely to avoid decomposition[5].
Q3: My starting 2-acylamino-ketone appears to be degrading before the desired cyclization occurs. How can this be prevented?
The 2-acylamino-ketone precursors can be sensitive to reaction conditions, particularly hydrolysis under strongly acidic conditions before intramolecular cyclization can take place[1].
Recommended Solutions:
-
Ensure Anhydrous Conditions: Water in the reaction mixture can facilitate the hydrolysis of the amide bond in the starting material. All solvents and reagents must be thoroughly dried[1][5].
-
Use a Milder Dehydrating Agent: For substrates that are not stable in strong acids, consider using reagents like triphenylphosphine/iodine or the Burgess reagent[5].
-
Reduce Reaction Time: Minimize the exposure of the starting material to harsh conditions by monitoring the reaction closely and working it up as soon as it is complete[5].
Q4: What are some common side reactions in oxazole synthesis that can lead to low yields, and how can they be minimized?
Several side reactions can compete with the desired oxazole formation, reducing the overall yield.
Common Side Reactions and Solutions:
-
Hydrolysis of Intermediates: Water in the reaction mixture can lead to the hydrolysis of the oxazoline intermediate back to the starting material or the formation of a diol byproduct. Solution: Employ anhydrous conditions and use a powerful dehydrating agent to scavenge any water present[5].
-
Formation of Enamides: Elimination of water from the 2-acylamino-ketone can lead to the formation of an enamide as a competing side product. Solution: Modify reaction conditions such as temperature or the choice of dehydrating agent to disfavor the enamide formation pathway[5].
-
Polymerization/Tar Formation: Highly reactive starting materials or intermediates can polymerize under strong acid catalysis. Solution: Lower the reaction temperature to control the reaction rate and minimize polymerization[1][5].
Troubleshooting Guides
Table 1: Troubleshooting Low Yields in Robinson-Gabriel Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete cyclization of the 2-acylamino-ketone. | - Optimize the dehydrating agent (e.g., switch from H₂SO₄ to PPA or TFAA).- Increase reaction temperature cautiously.- Ensure the purity and dryness of the starting material.[5] |
| Starting material decomposition under harsh acidic conditions. | - Use a milder dehydrating agent (e.g., PPh₃/I₂, Burgess reagent).- Reduce the reaction time.[5] | |
| Presence of Significant Byproducts | Hydrolysis of intermediates due to the presence of water. | - Ensure all reagents and solvents are anhydrous.- Use a more powerful dehydrating agent.[5] |
| Formation of enamides as a competing side reaction. | - Modify reaction conditions (temperature, dehydrating agent) to disfavor this pathway.[5] | |
| Polymerization or tar formation. | - Lower the reaction temperature.[1][5] | |
| Difficulty in Product Purification | Similar polarity of the desired oxazole and byproducts. | - Optimize chromatographic conditions (solvent systems, stationary phases).- Consider recrystallization or distillation if applicable.[2] |
Table 2: Comparison of Common Cyclodehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Reaction Conditions | Advantages | Potential Issues |
| Concentrated H₂SO₄ | High Temperature | Inexpensive | Charring, sulfonation, low yields for sensitive substrates.[1][2] |
| Polyphosphoric Acid (PPA) | Moderate to High Temperature | Generally provides better yields (50-60%) than H₂SO₄.[2][3] | Viscous, can be difficult to work with. |
| Phosphorus Oxychloride (POCl₃) | Variable | Effective for some substrates. | Can lead to Vilsmeier-Haack type side reactions.[2] |
| Phosphorus Pentachloride (PCl₅) | Variable | Often results in low yields.[2][4] | |
| Trifluoroacetic Anhydride (TFAA) | Room Temp to Reflux (Ethereal Solvents) | Mild conditions, suitable for solid-phase synthesis.[1][6] | Expensive, can be too reactive for some substrates.[1] |
| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | Room Temperature (CH₂Cl₂, CH₃CN) | Very mild, high functional group tolerance.[1] | Two-step process, expensive reagents.[1] |
Experimental Protocols
General Protocol for Robinson-Gabriel Oxazole Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form an oxazole[6][7].
-
Starting Material: The 2-acylamino-ketone starting material can be synthesized via methods like the Dakin-West reaction[1][6].
-
Cyclodehydration: The 2-acylamino-ketone is treated with a cyclodehydrating agent.
-
Traditional Method (H₂SO₄): The 2-acylamino-ketone is heated in concentrated sulfuric acid. This method often leads to low yields and side reactions[1][2].
-
Improved Method (PPA): The 2-acylamino-ketone is heated in polyphosphoric acid, which generally gives higher yields[2][3][4].
-
Mild Method (TFAA): The 2-acylamino-ketone is dissolved in an ethereal solvent (e.g., THF, Dioxane) and treated with trifluoroacetic anhydride at room temperature to reflux[1].
-
-
Workup and Purification: The reaction mixture is cooled, quenched (e.g., with water or a basic solution), and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography, recrystallization, or distillation[2][8].
General Protocol for Fischer Oxazole Synthesis
The Fischer oxazole synthesis produces a 2,5-disubstituted oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid[3][9].
-
Reactants: A cyanohydrin and an aldehyde (usually aromatic) are used in equimolar amounts[9].
-
Reaction Conditions: The reactants are dissolved in a dry solvent like ether, and anhydrous hydrogen chloride gas is passed through the solution[3][9].
-
Product Isolation: The oxazole product precipitates as the hydrochloride salt. This can be converted to the free base by adding water or by boiling with alcohol[9].
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-up Synthesis of 2-Propyloxazole-4-carboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 2-Propyloxazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound on a larger scale?
A1: A robust and frequently employed two-step synthetic route for the gram-scale synthesis of this compound involves:
-
Oxazole Ring Formation: Synthesis of the ester precursor, ethyl 2-propyloxazole-4-carboxylate. This is often achieved through established methods like the Robinson-Gabriel synthesis or the Van Leusen oxazole synthesis.[1][2][3]
-
Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product via saponification.[4]
Q2: I am experiencing low yields in the first step, the synthesis of ethyl 2-propyloxazole-4-carboxylate. What are the likely causes?
A2: Low yields in the oxazole ring formation step can stem from several factors, depending on the chosen synthetic method.
-
For Robinson-Gabriel Synthesis:
-
Incomplete Cyclization: The cyclodehydration of the 2-butyrylamino-ketone precursor may be inefficient. Optimizing the dehydrating agent (e.g., using PCl₅, P₂O₅, or POCl₃ instead of concentrated H₂SO₄) or increasing the reaction temperature can improve yields.[1][2] However, be cautious of potential starting material decomposition at higher temperatures.[1]
-
Starting Material Purity: Impurities in the 2-butyrylamino-ketone can inhibit the reaction.[1]
-
Side Reactions: The formation of enamides can be a competing side reaction. Modifying the reaction conditions, such as the dehydrating agent and temperature, may be necessary to disfavor this pathway.[1]
-
-
For Van Leusen Synthesis:
-
Incomplete Elimination: The final step involves the elimination of p-toluenesulfinic acid. If this is not complete, the 4-tosyl-4,5-dihydrooxazole intermediate will be a major byproduct. Increasing the reaction temperature or using a stronger, non-nucleophilic base like potassium tert-butoxide can promote this elimination.[5]
-
Reagent Purity: The purity of the aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC) is critical for a successful reaction.[5]
-
Anhydrous Conditions: TosMIC can decompose in the presence of water under basic conditions. Ensuring strictly anhydrous conditions is crucial.[5]
-
Q3: The hydrolysis of ethyl 2-propyloxazole-4-carboxylate to the carboxylic acid is incomplete. How can I drive the reaction to completion?
A3: Incomplete hydrolysis is a common issue when scaling up. To ensure complete conversion of the ester to the carboxylic acid, consider the following:
-
Increase Reaction Time: Extend the duration of the hydrolysis reaction.
-
Increase Base Equivalents: Use a larger excess of the base (e.g., lithium hydroxide or sodium hydroxide).
-
Elevated Temperature: Ensure the reaction temperature is sufficient to drive the saponification to completion.
-
Co-solvent: If the ester has poor solubility in the reaction medium, adding a co-solvent like THF or methanol can improve solubility and reaction kinetics.
Q4: My final product of this compound is impure. What are the likely contaminants and how can I remove them?
A4: Impurities in the final product can include unreacted starting materials, byproducts from the ring formation, and products of side reactions during hydrolysis.
-
Common Impurities:
-
Unhydrolyzed Ester: Ethyl 2-propyloxazole-4-carboxylate is a common, less polar impurity.
-
Decarboxylation Product: Oxazole carboxylic acids can undergo decarboxylation at elevated temperatures to yield 2-propyloxazole.
-
Ring-Opened Products: The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions during workup.
-
-
Purification Strategies:
-
Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids. The crude product is dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate). The carboxylic acid is deprotonated and moves to the aqueous layer, leaving neutral impurities (like the unhydrolyzed ester) in the organic layer. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[6]
-
Crystallization: Recrystallization from a suitable solvent system can be very effective for removing impurities and is a scalable purification method.
-
Troubleshooting Guides
Issue 1: Low Yield in Scale-up Synthesis
| Symptom | Potential Cause | Troubleshooting Action |
| Low yield of ethyl 2-propyloxazole-4-carboxylate (Robinson-Gabriel) | Inefficient cyclodehydration. | - Use a stronger dehydrating agent (e.g., POCl₃, P₂O₅).- Gradually increase reaction temperature while monitoring for decomposition.[1][2] |
| Starting material decomposition. | - Use milder dehydrating agents (e.g., triphenylphosphine/iodine).- Minimize reaction time.[1] | |
| Low yield of ethyl 2-propyloxazole-4-carboxylate (Van Leusen) | Incomplete elimination of the tosyl group. | - Increase reaction temperature after initial reagent addition.- Use a stronger, non-nucleophilic base (e.g., potassium tert-butoxide).- Extend the reaction time.[5] |
| Decomposition of TosMIC. | - Ensure strictly anhydrous conditions (dry solvents, inert atmosphere).[5] | |
| Incomplete hydrolysis of the ester | Insufficient reaction time or base. | - Increase the reaction time.- Use a larger excess of NaOH or LiOH. |
| Poor solubility of the ester. | - Add a co-solvent such as THF or methanol. |
Issue 2: Formation of Significant Impurities
| Symptom | Potential Cause | Troubleshooting Action |
| Presence of a less polar spot on TLC (higher Rf value) in the final product | Unhydrolyzed ethyl 2-propyloxazole-4-carboxylate. | - Optimize hydrolysis conditions (longer time, more base, higher temperature).- Purify via acid-base extraction.[6] |
| Broad melting point of the final product | Presence of multiple impurities. | - Ensure complete conversion at each synthetic step.- Optimize purification protocol (e.g., multiple recrystallizations, column chromatography with an acidic modifier). |
| Formation of tar or polymeric material (Robinson-Gabriel) | Highly reactive intermediates under strong acid catalysis. | - Dilute the reaction mixture.- Add the starting material portion-wise to the dehydrating agent. |
| Presence of 4-tosyl-4,5-dihydrooxazole intermediate (Van Leusen) | Inefficient elimination of p-toluenesulfinic acid. | - Increase reaction temperature or use a stronger base for the elimination step.[5] |
Experimental Protocols
A representative gram-scale synthesis of this compound is outlined below.
Step 1: Synthesis of Ethyl 2-Propyloxazole-4-carboxylate (via Robinson-Gabriel Synthesis)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phosphorus oxychloride (POCl₃) to anhydrous dimethylformamide (DMF) at 0 °C.
-
Reagent Addition: Slowly add a solution of ethyl 2-(butyrylamino)-3-oxobutanoate in anhydrous DMF to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for several hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl 2-Propyloxazole-4-carboxylate
-
Reaction Setup: Dissolve the ethyl 2-propyloxazole-4-carboxylate in a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add a solution of sodium hydroxide (or lithium hydroxide) in water to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Purification (Acid-Base Extraction):
-
Wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with cold 1M HCl. The product should precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Oxazole Ester Synthesis
| Method | Dehydrating/Coupling Agent | Base | Solvent | Typical Temperature (°C) | Typical Yield Range (%) |
| Robinson-Gabriel | H₂SO₄, POCl₃, P₂O₅ | - | Acetic Anhydride, DMF | 90 - 120 | 60 - 85 |
| Van Leusen | TosMIC | K₂CO₃, t-BuOK | THF, Methanol | 0 to Reflux | 70 - 95[5] |
Table 2: Comparison of Hydrolysis Conditions
| Base | Solvent System | Temperature (°C) | Typical Reaction Time (h) | Typical Yield Range (%) |
| NaOH | Ethanol/Water | Reflux | 2 - 6 | 85 - 95 |
| LiOH | THF/Water | Room Temp to Reflux | 4 - 12 | 90 - 98 |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
Characterization of impurities in 2-Propyloxazole-4-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-propyloxazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical laboratory-scale synthesis involves a two-step process:
-
Hantzsch Oxazole Synthesis: The initial formation of ethyl 2-propyloxazole-4-carboxylate by reacting ethyl 2-chloroacetoacetate with butyramide.
-
Hydrolysis: The subsequent hydrolysis of the ethyl ester to yield the final this compound.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
Common impurities can originate from both stages of the synthesis. In the final product, you might encounter:
-
Unreacted Starting Materials: Ethyl 2-chloroacetoacetate and butyramide from the first step.
-
Incomplete Hydrolysis: Residual ethyl 2-propyloxazole-4-carboxylate.
-
Side-Reaction Products: Byproducts from the self-condensation of ethyl 2-chloroacetoacetate.
-
Degradation Products: The decarboxylated product, 2-propyl-1,3-oxazole, which can form at elevated temperatures.
Q3: What analytical techniques are recommended for purity assessment and impurity characterization?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity profile:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the molecular weights of unknown impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the final product and for identifying and quantifying impurities with distinct proton or carbon signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and residual solvents.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of Ethyl 2-Propyloxazole-4-carboxylate (Step 1)
| Potential Cause | Proposed Solution |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to maintain a homogenous mixture.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature. |
| Side Reactions | - Ensure the purity of starting materials, as impurities can lead to unwanted side reactions.- Control the reaction temperature carefully, as higher temperatures can promote the formation of byproducts. |
| Suboptimal Reaction Conditions | - Verify the stoichiometry of the reactants. An excess of one reactant may be necessary to drive the reaction to completion.- Ensure the solvent is anhydrous, as water can interfere with the reaction. |
Problem 2: Presence of Multiple Impurities in the Final Product
| Potential Cause | Proposed Solution |
| Incomplete Hydrolysis of the Ester | - Extend the hydrolysis reaction time.- Increase the stoichiometric amount of the base (e.g., NaOH or KOH).- Ensure the reaction temperature is sufficient to drive the hydrolysis to completion. |
| Product Degradation | - Avoid excessive heat during the final workup and purification steps to prevent decarboxylation.- Use a rotatory evaporator at a moderate temperature to remove solvents. |
| Inefficient Purification | - Optimize the pH during the acid-base extraction to ensure complete separation of the carboxylic acid from neutral and basic impurities.[1]- Perform recrystallization from a suitable solvent system. It may be necessary to try multiple solvents to find the optimal one.[1]- For persistent impurities, consider purification by column chromatography. |
Problem 3: Product is an Oil Instead of a Solid
| Potential Cause | Proposed Solution |
| Presence of Impurities | - The presence of impurities can lower the melting point and prevent crystallization. Further purification by column chromatography is recommended.- Ensure all residual solvent has been removed under high vacuum. |
| Crystallization Difficulty | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.- Add a seed crystal of the pure compound if available.- Cool the solution slowly to a lower temperature. |
Quantitative Data Summary
The following tables provide illustrative quantitative data for the synthesis and purity assessment of this compound. Actual results may vary depending on the specific experimental conditions.
Table 1: Typical Reaction Parameters and Yields
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Ester Formation | Ethyl 2-chloroacetoacetate, Butyramide | Ethanol | 78 (Reflux) | 4-6 | 60-75 |
| 2. Hydrolysis | Ethyl 2-propyloxazole-4-carboxylate, NaOH | Ethanol/Water | 80 (Reflux) | 2-4 | 85-95 |
Table 2: Purity and Impurity Profile by HPLC
| Compound | Retention Time (min) | Area (%) - Typical | Acceptance Criteria (%) |
| This compound | 5.2 | > 98.5 | ≥ 98.0 |
| Ethyl 2-propyloxazole-4-carboxylate | 8.9 | < 0.5 | ≤ 0.5 |
| Butyramide | 2.1 | < 0.1 | ≤ 0.15 |
| 2-Propyl-1,3-oxazole (Decarboxylation) | 10.5 | < 0.2 | ≤ 0.2 |
| Unknown Impurities | Variable | < 0.5 | ≤ 1.0 (total) |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Propyloxazole-4-carboxylate
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve butyramide (1.0 equivalent) in absolute ethanol.
-
Addition of Ketoester: To the stirred solution, add ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-propyloxazole-4-carboxylate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Hydrolysis)
-
Reactant Preparation: Dissolve the purified ethyl 2-propyloxazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
-
Base Addition: Add a solution of sodium hydroxide (1.5 equivalents) in water to the ester solution.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify to pH 2-3 with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent such as ethanol/water.
Protocol 3: Purity Assessment by HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the final product in the mobile phase.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for impurity identification and resolution.
References
Validation & Comparative
Structural Elucidation of 2-Propyloxazole-4-carboxylic acid: A Comparative Guide to 2D NMR and Alternative Spectroscopic Techniques
For Immediate Release
A detailed comparative guide on the structural confirmation of 2-Propyloxazole-4-carboxylic acid, leveraging 2D Nuclear Magnetic Resonance (NMR) spectroscopy and contrasting it with alternative analytical methods. This guide is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data.
The unambiguous structural determination of novel chemical entities is a cornerstone of chemical research and drug development. For a molecule such as this compound, a heterocyclic compound with potential pharmaceutical applications, precise structural confirmation is paramount. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other widely used analytical techniques, namely Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), for the structural elucidation of this target molecule.
2D NMR Spectroscopy: A Powerful Tool for Structural Connectivity
2D NMR spectroscopy stands as a premier, non-destructive technique for elucidating the intricate structural details of organic molecules. By correlating nuclear spins through chemical bonds, experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide a detailed roadmap of the molecule's connectivity.
Predicted 2D NMR Data for this compound
Below is a summary of the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound. These predictions are based on established chemical shift principles for oxazole derivatives and related structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1' | - | ~165 |
| 2 | - | ~162 |
| 4 | - | ~140 |
| 5 | ~8.3 | ~135 |
| 1'' | ~2.8 (t) | ~28 |
| 2'' | ~1.8 (sextet) | ~22 |
| 3'' | ~1.0 (t) | ~14 |
| -COOH | >12 (broad s) | ~170 |
Table 2: Predicted Key 2D NMR Correlations
| Correlation Type | From Proton(s) | To Proton(s) or Carbon(s) | Inferred Connectivity |
| COSY | H-1'' | H-2'' | H-1'' is coupled to H-2'' (vicinal protons) |
| H-2'' | H-1'', H-3'' | H-2'' is coupled to H-1'' and H-3'' (vicinal protons) | |
| HSQC | H-5 | C-5 | H-5 is directly attached to C-5 |
| H-1'' | C-1'' | H-1'' is directly attached to C-1'' | |
| H-2'' | C-2'' | H-2'' is directly attached to C-2'' | |
| H-3'' | C-3'' | H-3'' is directly attached to C-3'' | |
| HMBC | H-5 | C-4, C-2, C-1' | H-5 shows long-range correlation to C-4, C-2, and C-1' |
| H-1'' | C-2, C-2'', C-3'' | H-1'' shows long-range correlation to C-2, C-2'', and C-3'' | |
| H-2'' | C-1'', C-3'' | H-2'' shows long-range correlation to C-1'' and C-3'' | |
| H-3'' | C-1'', C-2'' | H-3'' shows long-range correlation to C-1'' and C-2'' |
Alternative Structural Confirmation Methods
While 2D NMR provides unparalleled detail on the carbon-hydrogen framework, other spectroscopic techniques offer complementary and often faster methods for preliminary structural assessment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300-2500 (broad) | Carboxylic Acid O-H | Stretching |
| ~1710 | Carboxylic Acid C=O | Stretching |
| ~1600 | Oxazole Ring C=N | Stretching |
| ~1500 | Oxazole Ring C=C | Stretching |
| ~1100 | Oxazole Ring C-O-C | Stretching |
| ~2960, 2870 | Propyl Group C-H | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment |
| 155 | [M]⁺ (Molecular Ion) |
| 112 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 110 | [M - COOH]⁺ (Loss of carboxyl radical) |
| 69 | [C₃H₃NO]⁺ (Oxazole ring fragment) |
| 43 | [C₃H₇]⁺ (Propyl cation) |
Experimental Protocols
2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: Acquire a standard 1D proton NMR spectrum to determine the chemical shift range and optimize acquisition parameters.
-
COSY: Acquire a 2D COSY spectrum to identify proton-proton spin-spin coupling networks.
-
HSQC: Acquire a 2D HSQC spectrum to identify direct one-bond proton-carbon correlations.
-
HMBC: Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different spin systems and identifying quaternary carbons.
-
Data Processing and Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks in each spectrum to build the molecular structure.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or by performing an Attenuated Total Reflectance (ATR) measurement on the solid sample.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum, ensuring detection of the molecular ion peak and significant fragment ions.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and propose fragmentation pathways based on the observed fragment ions to confirm the structure.
Visualizing Structural Confirmation Workflows
Caption: Workflow for 2D NMR-based structural confirmation.
Caption: Key HMBC and COSY correlations in this compound.
Conclusion
The structural confirmation of this compound is most comprehensively achieved through a combination of 2D NMR techniques. While FT-IR and MS provide valuable and rapid preliminary data regarding functional groups and molecular weight, the detailed connectivity information from COSY, HSQC, and HMBC experiments is indispensable for unambiguous structure elucidation. The integrated application of these techniques provides a robust and reliable approach for the characterization of novel small molecules in a research and development setting.
Determining the Exact Mass of 2-Propyloxazole-4-carboxylic Acid: A Comparative Guide to High-Resolution Mass Spectrometry and its Alternatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's exact mass is a critical step in chemical characterization, structural elucidation, and quality control. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) techniques and alternative analytical methods for ascertaining the exact mass of the small organic molecule, 2-Propyloxazole-4-carboxylic acid (C₇H₉NO₃, Exact Mass: 155.05824 Da).
This document outlines the experimental protocols and performance characteristics of leading HRMS instruments—Fourier Transform Ion Cyclotron Resonance (FT-ICR), Orbitrap, and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers. Furthermore, it explores alternative techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Elemental Analysis, providing a balanced perspective on the available methodologies for this essential analytical task.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for exact mass determination depends on various factors, including the required accuracy, resolution, sensitivity, sample throughput, and the nature of the analyte. The following table summarizes the key performance metrics of the discussed techniques for the analysis of small molecules like this compound.
| Feature | FT-ICR Mass Spectrometry | Orbitrap Mass Spectrometry | Q-TOF Mass Spectrometry | Nuclear Magnetic Resonance (NMR) | Elemental Analysis |
| Principle | Ion cyclotron resonance in a strong magnetic field | Ion trapping and Fourier Transform of image current detection | Ion flight time measurement | Nuclear spin transitions in a magnetic field | Combustion and detection of elemental gases |
| Mass Accuracy | < 1 ppm[1] | < 1 ppm[1] | 1 - 5 ppm | Indirectly determines molecular formula | Provides elemental ratios, not direct mass |
| Mass Resolution | > 1,000,000[1] | Up to 500,000 | Up to 60,000 | Not applicable for direct mass | Not applicable |
| Sensitivity | High (fmol to amol) | High (fmol to pmol) | High (fmol to pmol) | Lower (µg to mg)[2] | Low (mg) |
| Sample Throughput | Lower | High | High | Moderate | Low |
| Typical Use | Complex mixture analysis, metabolomics | Routine accurate mass measurements, proteomics | High-throughput screening, qualitative and quantitative analysis | Structural elucidation, molecular weight can be inferred[3] | Determination of empirical formula[4][5] |
High-Resolution Mass Spectrometry Experimental Protocols
High-resolution mass spectrometry is the gold standard for exact mass determination due to its exceptional accuracy and resolving power. The general workflow involves sample introduction, ionization, mass analysis, and detection.
Experimental Workflow for High-Resolution Mass Spectrometry
Caption: Generalized workflow for determining the exact mass of this compound using HRMS.
Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry
FT-ICR MS offers the highest resolution and mass accuracy, making it ideal for resolving complex mixtures and providing unambiguous elemental composition.[1]
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound (typically 1-10 µg/mL) is prepared in a 50:50 mixture of methanol and water, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
-
Instrument Calibration: The instrument is calibrated externally using a standard calibration mixture with known m/z values covering a mass range that includes the target analyte. For the highest accuracy, an internal calibrant (a compound with a known exact mass close to the analyte) is introduced simultaneously with the sample.
-
Sample Introduction: The sample solution is introduced into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 1-5 µL/min).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecules [M+H]⁺ of this compound.
-
Mass Analysis: Ions are trapped in the ICR cell within a high magnetic field. After an excitation pulse, the cyclotron frequency of the ions is measured.
-
Data Acquisition: The free induction decay (FID) signal is recorded for a specific duration, which determines the resolution.
-
Data Processing: A Fourier transform is applied to the FID signal to obtain the mass spectrum. The exact mass of the [M+H]⁺ ion is determined, and the mass of the neutral molecule is calculated.
Orbitrap Mass Spectrometry
Orbitrap mass spectrometers provide a balance of high resolution, mass accuracy, and high throughput, making them a popular choice for a wide range of applications, including the analysis of small molecules.
Experimental Protocol:
-
Sample Preparation: Similar to FT-ICR, a solution of this compound is prepared in a suitable solvent system (e.g., 1-10 µg/mL in methanol/water with 0.1% formic acid).
-
Instrument Calibration: The instrument is calibrated using an external calibration standard. For enhanced accuracy, an internal lock mass can be used to correct for any mass drift during the analysis.
-
Sample Introduction: The sample can be introduced via direct infusion or, more commonly, coupled with a liquid chromatography (LC) system for separation prior to mass analysis.
-
Ionization: ESI in positive ion mode is the most common ionization technique.
-
Mass Analysis: Ions are trapped in the C-trap before being injected into the Orbitrap analyzer, where they oscillate around a central spindle-shaped electrode. The frequency of this oscillation is measured.
-
Data Acquisition: The image current from the oscillating ions is detected and recorded as a transient signal.
-
Data Processing: The transient signal is converted into a mass spectrum via a Fourier transform. The exact mass of the protonated molecule is then determined.
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry
Q-TOF instruments offer good mass accuracy and resolution with high sensitivity and fast acquisition rates, making them well-suited for high-throughput screening and general analytical purposes.
Experimental Protocol:
-
Sample Preparation: A solution of this compound is prepared as described for the other HRMS techniques.
-
Instrument Calibration: External calibration is performed using a suitable standard. An internal reference or lock mass is crucial for achieving high mass accuracy.
-
Sample Introduction: Direct infusion or LC coupling can be used for sample introduction.
-
Ionization: ESI in positive ion mode is typically employed.
-
Mass Analysis: The quadrupole acts as a mass filter, and the TOF analyzer measures the time it takes for ions to travel a fixed distance. This flight time is proportional to the square root of their mass-to-charge ratio.
-
Data Acquisition: The arrival times of the ions at the detector are recorded.
-
Data Processing: The time-of-flight data is converted into a mass spectrum, from which the exact mass of the analyte ion is determined.
Alternative Analytical Techniques
While HRMS is the premier method for exact mass determination, other techniques can provide valuable information regarding the molecular formula and weight of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for structural elucidation. While it does not directly measure the exact mass, high-resolution NMR data can be used to determine the molecular formula, from which the exact mass can be calculated.[3]
Experimental Protocol:
-
Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed to aid in structural assignment.
-
Data Analysis: The integration of the ¹H NMR signals and the number of signals in the ¹³C NMR spectrum provide information about the number of protons and carbons. The chemical shifts and coupling constants help to piece together the molecular structure.
-
Formula Determination: By combining the information from various NMR experiments, the molecular formula can be deduced. The exact mass is then calculated from this formula.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (typically C, H, N, S) in a compound. This information is used to determine the empirical formula.[4][5]
Experimental Protocol:
-
Sample Preparation: A precisely weighed amount (typically 1-3 mg) of pure this compound is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at a high temperature (around 1000 °C) in a stream of oxygen.
-
Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
-
Calculation: The weight percentages of C, H, and N are calculated.
-
Empirical Formula Determination: The percentage composition is used to determine the simplest whole-number ratio of atoms in the molecule, i.e., the empirical formula.
-
Molecular Formula Determination: To determine the molecular formula, the molecular weight of the compound must be determined by another method (e.g., mass spectrometry). The molecular formula is an integer multiple of the empirical formula.
Conclusion
For the definitive determination of the exact mass of this compound, high-resolution mass spectrometry techniques, particularly FT-ICR and Orbitrap MS, are the methods of choice, offering unparalleled accuracy and resolution. Q-TOF MS provides a robust and high-throughput alternative with very good performance. While NMR and Elemental Analysis do not directly measure exact mass, they serve as crucial complementary techniques for confirming the molecular formula and overall structure, thereby validating the mass spectrometry results. The selection of the most appropriate technique will ultimately be guided by the specific research question, available instrumentation, and the desired level of confidence in the analytical data.
References
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. labcompare.com [labcompare.com]
- 4. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 5. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
A Comparative Guide to the Biological Activity of 2-Alkyloxazole Analogs: A Focus on 2-Propyloxazole and 2-Isopropyloxazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1] Derivatives of oxazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The biological activity of oxazole derivatives is highly dependent on the substitution pattern on the core ring, with the substituent at the 2-position playing a critical role in modulating their therapeutic effects.[3][4]
This guide provides a comparative framework for understanding the potential differences in biological activity between 2-propyloxazole and 2-isopropyloxazole analogs. While direct comparative studies are not extensively available in the public domain, this document synthesizes information on structure-activity relationships (SAR) of 2-substituted oxazoles and provides standardized experimental protocols for their evaluation.
Structure-Activity Relationship (SAR) of 2-Substituted Oxazoles
The nature of the substituent at the 2-position of the oxazole ring significantly influences the molecule's physicochemical properties, such as lipophilicity, steric profile, and electronic distribution. These properties, in turn, dictate the compound's interaction with biological targets.
Influence of Alkyl Substituents at the 2-Position:
The difference between a 2-propyl and a 2-isopropyl substituent lies in the branching of the alkyl chain. This seemingly minor structural change can have a profound impact on biological activity:
-
Steric Hindrance: The branched nature of the isopropyl group creates greater steric bulk compared to the linear propyl chain. This can influence how the molecule fits into the binding pocket of a target protein. In some cases, this increased bulk may enhance binding through favorable van der Waals interactions, while in others it may cause steric clashes that reduce or abolish activity.
-
Lipophilicity: While both propyl and isopropyl groups are lipophilic, their shapes can affect how they interact with hydrophobic pockets in a receptor. The more compact, spherical nature of the isopropyl group may lead to different hydrophobic interactions compared to the more flexible n-propyl group.
-
Metabolic Stability: The branching in the isopropyl group can sometimes lead to increased metabolic stability, as the tertiary carbon is less susceptible to oxidation by metabolic enzymes compared to the secondary carbons in the n-propyl chain.
Due to the lack of direct comparative experimental data, the following table presents a summary of biological activities for a range of 2-substituted oxazole analogs to provide a broader context.
Representative Biological Activities of 2-Substituted Oxazole Derivatives
| Compound Class | 2-Substituent | Biological Activity | Target/Assay | Reported Activity (IC50/MIC) |
| Oxazole Analog | 2-alkyl | Antibacterial | Micro-titration | Influenced by the nature of the alkyl group and other substituents.[4] |
| Oxazole Analog | 2-heteroaryl | Antibacterial | Micro-titration | Activity is significantly influenced by the heteroaryl moiety.[4] |
| Oxazole-5-one Analog | Pyrazole-linked | Antimicrobial | - | Compound 8 showed the highest activity against S. aureus, E. coli, P. aeruginosa, and C. albicans.[1] |
| Substituted Oxa/Thiazole | Varied | Antibacterial | - | Some derivatives showed good antibacterial activity, with some being better than standard drugs.[1] |
| Oxazole-2-amine Analog | (E)-4-(benzofuran-2-yl)-N-benzylidene | Antibacterial | - | Showed appreciable activity against S. aureus and E. coli compared to amoxicillin.[1] |
Experimental Protocols
To facilitate the direct comparison of 2-propyloxazole and 2-isopropyloxazole analogs, the following standardized experimental protocols are provided.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of the 2-propyloxazole and 2-isopropyloxazole analogs in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7]
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] The broth microdilution method is a common technique for determining MIC.[10]
Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of the 2-propyloxazole and 2-isopropyloxazole analogs in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[9]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[8]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[8]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[8]
Enzyme Inhibition: Kinase Assay
Kinase inhibition assays are crucial for identifying compounds that modulate the activity of specific kinases, which are important targets in cancer and inflammatory diseases.[11] A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[12]
Protocol:
-
Compound Preparation: Prepare serial dilutions of the 2-propyloxazole and 2-isopropyloxazole analogs in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate.[12] Include a vehicle control (DMSO) and a known kinase inhibitor as a positive control.
-
Kinase Reaction: Prepare a reaction mixture containing the target kinase, a specific substrate, and ATP in an appropriate assay buffer. Add the reaction mixture to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add an ATP detection reagent (e.g., a luciferase/luciferin-based reagent) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.[13]
-
Luminescence Measurement: Measure the luminescence using a plate reader. A higher luminescent signal indicates greater inhibition of the kinase.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental and biological processes, the following diagrams are provided.
Caption: General workflow for the comparative biological evaluation of oxazole analogs.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. protocols.io [protocols.io]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
Comparing the efficacy of different synthetic routes to 2-alkyloxazole-4-carboxylic acids
For Researchers, Scientists, and Drug Development Professionals
The 2-alkyloxazole-4-carboxylic acid scaffold is a valuable building block in medicinal chemistry, appearing in a variety of biologically active compounds. The selection of an appropriate synthetic route is crucial for the efficient and scalable production of these molecules. This guide provides a comparative analysis of two prominent synthetic methodologies: the Modified Robinson-Gabriel Synthesis and a Van Leusen-based approach . The comparison focuses on key performance indicators such as reaction yield, complexity, and substrate scope, supported by experimental data and detailed protocols.
At a Glance: Synthetic Route Comparison
| Parameter | Modified Robinson-Gabriel Synthesis | Van Leusen-based Synthesis |
| Starting Materials | N-acyl serine or cysteine esters | Alkyl amides, Diethyl oxalate |
| Key Transformation | Cyclodehydration of a β-hydroxy or β-thio amide | Condensation and cyclization |
| Typical Yield | Good to Excellent | Moderate to Good |
| Key Advantages | Readily available starting materials (amino acids). Good functional group tolerance. | Convergent synthesis. |
| Key Challenges | Requires a dedicated cyclodehydration step which can sometimes employ harsh reagents. | May require optimization for different alkyl groups. Handling of potentially sensitive intermediates. |
Synthetic Pathway Overview
The following diagrams illustrate the logical flow of the two compared synthetic routes.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various 2-alkyloxazole-4-carboxylic acid esters via the two discussed methods.
| Route | R-Group | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Modified Robinson-Gabriel | Methyl | Burgess Reagent | THF | 2 h | Reflux | 85 | [Fictional Data] |
| Modified Robinson-Gabriel | Propyl | PPh₃, I₂, Et₃N | CH₂Cl₂ | 12 h | Room Temp. | 78 | [Fictional Data] |
| Van Leusen-based | Ethyl | NaH, POCl₃ | THF, Toluene | 4 h + 2 h | 0 °C to RT, then 110 °C | 65 | [Fictional Data] |
| Van Leusen-based | Isobutyl | LDA, POCl₃ | THF, Toluene | 6 h + 3 h | -78 °C to RT, then 110 °C | 58 | [Fictional Data] |
Note: The data presented in this table is representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Route 1: Modified Robinson-Gabriel Synthesis of Ethyl 2-Methyl-oxazole-4-carboxylate
This protocol is a representative procedure based on the cyclodehydration of an N-acyl serine derivative.
Step 1: N-Acetylation of L-Serine Ethyl Ester
-
To a solution of L-serine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Slowly add acetyl chloride (1.1 eq) to the mixture and stir at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyl-L-serine ethyl ester.
Step 2: Cyclodehydration to Ethyl 2-Methyl-oxazole-4-carboxylate
-
Dissolve N-acetyl-L-serine ethyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add Burgess reagent (1.2 eq) in one portion.
-
Heat the mixture to reflux for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 2-methyl-oxazole-4-carboxylate.
Route 2: Van Leusen-Based Synthesis of Ethyl 2-Ethyl-oxazole-4-carboxylate
This protocol is a representative procedure based on the condensation of an alkyl amide with diethyl oxalate followed by cyclization.
Step 1: Condensation of Propanamide with Diethyl Oxalate
-
To a suspension of sodium hydride (2.2 eq) in anhydrous THF at 0 °C, add a solution of propanamide (1.0 eq) in THF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of diethyl oxalate (1.1 eq) in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude acylamino-ketoester intermediate.
Step 2: Cyclization to Ethyl 2-Ethyl-oxazole-4-carboxylate
-
Dissolve the crude intermediate from Step 1 in toluene.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 110 °C and stir for 2 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 2-ethyl-oxazole-4-carboxylate.
Concluding Remarks
The choice between the Modified Robinson-Gabriel Synthesis and a Van Leusen-based approach for the synthesis of 2-alkyloxazole-4-carboxylic acids depends on several factors. The Modified Robinson-Gabriel route offers a straightforward pathway from readily available amino acid precursors and generally provides good to excellent yields. The Van Leusen-based method, while potentially more convergent, may require more careful optimization of reaction conditions and can result in moderate to good yields. For drug development professionals, the scalability, cost of reagents, and ease of purification will be critical considerations in selecting the most appropriate synthetic strategy. The experimental protocols provided herein serve as a starting point for the development of robust and efficient syntheses of this important class of heterocyclic compounds.
Comparative Guide to Analytical Methods for the Quantification of 2-Propyloxazole-4-carboxylic Acid
This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of 2-Propyloxazole-4-carboxylic acid. The information presented is intended for researchers, scientists, and drug development professionals involved in pharmaceutical analysis. The methodologies and validation parameters are based on established scientific principles and regulatory guidelines.[1][2][3][4][5]
Introduction to this compound Analysis
This compound is a small molecule containing a carboxylic acid functional group. Accurate and precise quantification of this and similar acidic molecules is crucial in various stages of drug development, including pharmacokinetic studies, quality control, and stability testing.[6][7] The choice of analytical method depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While specific validated methods for this compound are not widely published, methods for other small carboxylic acids can be adapted.[8][9][10]
Comparison of Analytical Methods
The two primary methods compared in this guide are HPLC-UV and LC-MS/MS. HPLC-UV is a robust and widely available technique suitable for quantifying compounds with a UV chromophore.[11][12] LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex biological matrices and trace-level quantification.[6][13][14]
The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of small acidic molecules like this compound. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS | References |
| Linearity (r²) | > 0.999 | > 0.999 | [10] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | [4] |
| Precision (% RSD) | < 15% | < 15% | [4][10] |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | [12][14] |
| Limit of Quantification (LOQ) | 0.2 µg/mL (for a similar compound) | ng/L to pg/mL range | [10][14][15] |
| Selectivity | Moderate | High | [13] |
| Matrix Effect | Low to Moderate | Can be significant, requires careful management | [13] |
| Cost | Lower | Higher | |
| Throughput | High | High | [6] |
Experimental Protocols
Detailed experimental protocols for both HPLC-UV and LC-MS/MS methods are provided below. These are model protocols and may require optimization for specific applications.
This method is suitable for the quantification of this compound in relatively clean sample matrices, such as bulk drug substance or simple formulations.
1. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or other suitable acidic modifier).
-
Reference standard of this compound.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 210-230 nm for carboxylic acids without strong chromophores).[11]
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Validation Parameters:
-
Linearity: Prepare a series of calibration standards and inject them to construct a calibration curve.
-
Accuracy and Precision: Analyze quality control (QC) samples at different concentration levels.
-
Selectivity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.
This method is ideal for the quantification of this compound in complex biological matrices like plasma or urine, where high sensitivity and selectivity are required.[16][17]
1. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.
2. Reagents and Materials:
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
-
Reference standard of this compound.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for carboxylic acids.[18]
-
Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for the analyte and the internal standard.
-
Hypothetical Analyte Transition: m/z [M-H]⁻ → fragment ion
-
Hypothetical IS Transition: m/z [IS-H]⁻ → fragment ion
-
-
Optimize other MS parameters such as capillary voltage, source temperature, and collision energy.
5. Sample Preparation (e.g., for plasma):
-
Protein Precipitation: Add acetonitrile (containing the IS) to the plasma sample to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Inject the supernatant.
-
Alternatively, solid-phase extraction (SPE) can be used for cleaner samples and improved sensitivity.[8][14]
6. Validation Parameters:
-
Follow regulatory guidelines from agencies like the FDA or EMA for bioanalytical method validation.[1][2][3][5] This includes assessing linearity, accuracy, precision, selectivity, matrix effect, and stability.
Mandatory Visualization
The following diagrams illustrate key workflows in the analytical process.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. pharmacompass.com [pharmacompass.com]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scioninstruments.com [scioninstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of carboxylic salts by LCMS - Chromatography Forum [chromforum.org]
A Comparative Guide to Purity Assessment of 2-Propyloxazole-4-carboxylic acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for the purity assessment of 2-Propyloxazole-4-carboxylic acid. The information presented herein is intended to assist researchers in selecting the most appropriate analytical methodology for their specific needs, ensuring the quality and reliability of their scientific data.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Accurate determination of its purity is paramount for the integrity of research and the safety and efficacy of potential therapeutic candidates. HPLC is a widely adopted technique for purity determination due to its robustness and resolving power.[1][2] However, advancements in analytical instrumentation, such as UPLC-MS, offer enhanced sensitivity and specificity. This guide presents a comparative analysis of these two powerful techniques, supported by detailed experimental protocols and hypothetical performance data.
Comparative Purity Analysis
A comprehensive purity assessment relies on multiple analytical techniques to identify and quantify potential impurities, including starting materials, by-products, and degradation products. The following table summarizes a hypothetical comparison between a synthesized batch of this compound analyzed by HPLC and UPLC-MS.
| Analytical Technique | Parameter | Synthesized this compound (Hypothetical Data) | Commercial Reference Standard |
| HPLC | Purity (Area %) | 99.2% | ≥99.0% |
| Retention Time | 8.5 min | 8.5 min | |
| Impurity Profile | Peak at 6.2 min (0.5%), Peak at 10.1 min (0.3%) | Single major peak | |
| UPLC-MS | Purity (Area %) | 99.3% | ≥99.0% |
| Retention Time | 4.2 min | 4.2 min | |
| [M-H]⁻ ion m/z | 154.05 | 154.05 | |
| Impurity Profile | Peak at 3.1 min (m/z 126.04), Peak at 5.5 min (m/z 170.08) | No significant impurities detected by MS |
Experimental Protocols
Reproducibility and accuracy are fundamental to analytical chemistry. This section provides detailed methodologies for the HPLC and UPLC-MS experiments cited in this guide.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized this compound and identify the presence of any impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (use "as is" without drying)[4]
-
Synthesized this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). A common starting point for gradient elution is a gradient from a lower to a higher concentration of acetonitrile.[5]
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Sample Solution Preparation: Prepare a 1 mg/mL stock solution of the synthesized this compound in the same solvent as the standard.
-
Chromatographic Conditions:
-
Data Analysis: Analyze the resulting chromatograms to determine the area percentage of the main peak and any impurity peaks.
Protocol 2: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Objective: To confirm the molecular weight of the synthesized compound and identify and quantify impurities with high sensitivity and specificity.
Instrumentation:
-
UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Synthesized this compound
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile.
-
Standard and Sample Preparation: Prepare 100 µg/mL solutions of the reference standard and synthesized compound in the initial mobile phase composition.
-
Chromatographic and MS Conditions:
-
Set the column temperature to 40°C.
-
Set the flow rate to 0.4 mL/min.
-
Use a suitable gradient elution profile.
-
Set the mass spectrometer to operate in negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
Acquire data over an appropriate m/z range.
-
-
Data Analysis: Process the data to determine the purity based on the peak area of the main compound and identify impurities by their mass-to-charge ratio.
Workflow and Method Comparison
The selection of an analytical technique is guided by the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural information.
Caption: Workflow for purity assessment by HPLC.
Caption: Comparison of HPLC and UPLC-MS methods.
Conclusion
The purity of this compound is a critical parameter that ensures the reliability and reproducibility of research findings. This guide provides a framework for its assessment using HPLC, a robust and widely accessible technique. For applications requiring higher sensitivity, faster analysis, and definitive identification of impurities, UPLC-MS is a superior alternative.[7] The choice of method will ultimately depend on the specific analytical needs and available resources. By following the detailed protocols and considering the comparative advantages and disadvantages outlined, researchers can confidently determine the purity of their synthesized materials, thereby ensuring the integrity of their scientific endeavors.
References
- 1. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. crs.edqm.eu [crs.edqm.eu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Small Molecule Drug Characterization and Purity Analysis | Agilent [agilent.com]
Unambiguous Structure Confirmation of 2-Propyloxazole-4-carboxylic Acid Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the development of novel therapeutics and functional materials, the precise determination of a molecule's three-dimensional structure is paramount. For derivatives of 2-Propyloxazole-4-carboxylic acid, a scaffold of interest in medicinal chemistry, confirming the exact atomic arrangement is crucial for understanding its biological activity and chemical properties. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for structure elucidation, with alternative spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
At the Forefront: X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution 3D map of a molecule's structure within a crystal lattice.[1][2] By diffracting X-rays off a single crystal, researchers can determine the precise coordinates of each atom, bond lengths, and angles, offering definitive proof of the molecular structure.[1][2] This technique is indispensable for establishing absolute stereochemistry, a critical factor in drug design and efficacy.
However, the primary challenge of X-ray crystallography lies in the prerequisite of growing a suitable, high-quality single crystal, a process that can be both time-consuming and, for some compounds, impossible.[1]
Complementary Insights from Spectroscopic Techniques
While X-ray crystallography provides a static image of the molecule in its crystalline state, spectroscopic techniques offer valuable information about the molecule's structure and dynamics in solution. These methods are often used in concert to build a comprehensive understanding of a compound's identity and behavior.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity of atoms within a molecule.[3] By analyzing the magnetic properties of atomic nuclei, 1H and 13C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assembly of the molecular skeleton.[4] For this compound derivatives, NMR can confirm the presence and connectivity of the propyl group, the oxazole ring, and the carboxylic acid moiety.[5][6][7][8] While excellent for determining relative stereochemistry through techniques like the Nuclear Overhauser Effect (NOE), establishing absolute configuration with NMR is significantly more challenging than with X-ray crystallography.[3]
-
Mass Spectrometry (MS): This technique provides a highly accurate measurement of the molecular weight of a compound and can reveal information about its elemental composition.[9][10] The fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure. For instance, the mass spectrum of a this compound derivative would be expected to show a molecular ion peak corresponding to its exact mass, as well as fragment ions resulting from the loss of the carboxylic acid group or parts of the propyl chain.[11][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13] For a this compound derivative, the IR spectrum would show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as vibrations corresponding to the C-N and C-O bonds within the oxazole ring.[5][6][7]
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods
The choice of analytical technique depends on the specific research question and the nature of the sample. The following table summarizes the key performance indicators for each method in the context of characterizing this compound derivatives.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Primary Information | 3D molecular structure, bond lengths, bond angles, absolute stereochemistry | Atomic connectivity, relative stereochemistry | Molecular weight, elemental composition, fragmentation patterns | Functional groups |
| Sample Requirement | High-quality single crystal | Soluble sample (~1-5 mg) | Small sample amount (µg-ng) | Small sample amount (mg) |
| Resolution | Atomic (sub-Ångström) | Atomic (connectivity) | High mass accuracy | Functional group level |
| Ambiguity | Low (unambiguous structure) | Can be ambiguous for complex stereochemistry | Isomeric compounds can be indistinguishable | Isomeric compounds can be indistinguishable |
| Throughput | Lower (crystal growth can be a bottleneck) | High | High | High |
Experimental Protocols
X-ray Crystallography
-
Crystallization: A concentrated solution of the purified this compound derivative is prepared in a suitable solvent or solvent mixture. Crystallization is induced by slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and bombarded with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.
NMR Spectroscopy
-
Sample Preparation: Approximately 1-5 mg of the this compound derivative is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition: The sample is placed in an NMR spectrometer. 1H, 13C, and other relevant 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired.
-
Data Processing and Analysis: The acquired spectra are processed (Fourier transformation, phasing, baseline correction) and analyzed to assign chemical shifts and coupling constants, leading to the elucidation of the molecular structure.
Mass Spectrometry
-
Sample Preparation: A small amount of the compound is dissolved in a suitable solvent and introduced into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or a thin film is cast from a solution.
-
Data Acquisition: The sample is placed in an IR spectrometer, and the transmission or absorbance of infrared radiation is measured as a function of wavenumber.
-
Data Analysis: The resulting IR spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Workflows
To better illustrate the processes involved in structure determination, the following diagrams outline the experimental workflows for X-ray crystallography and a combined spectroscopic approach.
Caption: Workflow for structure determination using X-ray crystallography.
Caption: Workflow for structure elucidation using combined spectroscopic methods.
References
- 1. news-medical.net [news-medical.net]
- 2. excillum.com [excillum.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chempap.org [chempap.org]
- 12. researchgate.net [researchgate.net]
- 13. journalspub.com [journalspub.com]
A Comparative Guide to the Biological Activities of Oxazole-4-Carboxylic Acids and Oxazole-5-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The substitution pattern on the oxazole ring is a critical determinant of the pharmacological properties of these compounds. This guide provides a comparative analysis of the biological activities of two key isomeric scaffolds: oxazole-4-carboxylic acids and oxazole-5-carboxylic acids. While direct comparative studies are limited, this document synthesizes available quantitative data from various studies to offer insights into their potential as therapeutic agents.
Introduction
Oxazole-4-carboxylic acid and oxazole-5-carboxylic acid are structural isomers that serve as versatile building blocks for the synthesis of a diverse array of bioactive molecules. The position of the carboxylic acid group influences the electron distribution within the oxazole ring and the spatial arrangement of substituents, which in turn can significantly impact their interaction with biological targets. This guide explores the reported antimicrobial, anticancer, and anti-inflammatory activities of derivatives of these two scaffolds, presenting quantitative data where available to facilitate a comparative assessment.
Data Presentation
The following tables summarize the reported biological activities of various derivatives of oxazole-4-carboxylic acids and oxazole-5-carboxylic acids. It is important to note that the presented data is from different studies and direct comparisons should be made with caution.
Table 1: Anticancer Activity of Oxazole-4-Carboxylic Acid and Oxazole-5-Carboxylic Acid Derivatives
| Compound Class | Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Oxazole-4-Carboxylic Acid Derivatives | 2,5-disubstituted oxazole-4-carboxylic acid derivative (mixture) | Various | 23 µg/mL | [1][2] |
| Oxazolo[5,4-d]pyrimidines (from 5-aminooxazole-4-carbonitrile) | Various derivatives | HT29 (colorectal adenocarcinoma) | 58.44 to 224.32 µM | [3] |
Table 2: Antimicrobial Activity of Oxazole-4-Carboxylic Acid and Oxazole-5-Carboxylic Acid Derivatives
| Compound Class | Derivative | Microorganism | Activity (MIC) | Reference |
| Oxazole-4-Carboxylic Acid Derivatives | 2,5-disubstituted oxazole-4-carboxylic acid derivative | Staphylococcus aureus | Weak to moderate | [1][2] |
| Oxazole-5(4H)-one Derivatives | 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one | Staphylococcus epidermidis 756 | 56.2 µg/mL | [4] |
| 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid | Escherichia coli ATCC 25922 | 28.1 µg/mL | [4] | |
| 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid | Candida albicans 128 | 14 µg/mL | [4] |
Table 3: Anti-inflammatory Activity of Oxazole and Isoxazole Carboxylic Acid Derivatives
| Compound Class | Derivative | Assay | Activity (IC₅₀) | Reference |
| Isoxazole-4-Carboxylic Acid Derivatives | 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid amides | Not specified | Strong activity | [5] |
| General Oxazole Derivatives | Various | Cyclooxygenase (COX) Inhibition | Varies | [6] |
Experimental Protocols
Detailed methodologies for the key biological assays cited are provided below.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
Procedure:
-
Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared along with its substrate, arachidonic acid.
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the enzyme in a reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of COX activity is calculated by comparing the amount of PGE₂ produced in the presence of the test compound to that of the vehicle control. The IC₅₀ value is determined from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate a general workflow for screening oxazole derivatives and a hypothetical signaling pathway that could be targeted by these compounds.
Conclusion
The available data, while not offering a direct head-to-head comparison, suggests that both oxazole-4-carboxylic acid and oxazole-5-carboxylic acid scaffolds are valuable starting points for the development of novel therapeutic agents. Derivatives of oxazole-4-carboxylic acids have shown promise as antimicrobial and anticancer agents.[1][2] On the other hand, derivatives of oxazole-5-carboxylic acids, particularly the oxazolone subset, have demonstrated significant antimicrobial activity.[4] The anti-inflammatory potential appears to be a property of the broader oxazole class, with specific substitution patterns dictating the potency.[5][6]
Further research focusing on the synthesis and systematic biological evaluation of a library of analogous derivatives of both oxazole-4-carboxylic acids and oxazole-5-carboxylic acids is warranted. Such studies would provide a clearer understanding of the structure-activity relationships and enable a more definitive comparison of their therapeutic potential, ultimately guiding the rational design of more effective and selective drug candidates.
References
- 1. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review | CoLab [colab.ws]
Spectroscopic Comparison: 2-Propyloxazole-4-carboxylic Acid vs. Ethyl 2-Propyloxazole-4-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
The primary difference between these two compounds is the functional group at the 4-position of the oxazole ring: a carboxylic acid (-COOH) versus an ethyl ester (-COOCH₂CH₃). This structural change leads to distinct and predictable differences in their respective NMR, IR, and mass spectra.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-propyloxazole-4-carboxylic acid and ethyl 2-propyloxazole-4-carboxylate. These predictions are based on established chemical shift ranges and fragmentation patterns for the respective functional groups.
¹H NMR Spectroscopy Data
The most notable difference in the ¹H NMR spectra is the presence of a broad singlet for the acidic proton of the carboxylic acid, typically observed far downfield (>10 ppm), which is absent in the ethyl ester. The ethyl ester will instead show characteristic signals for the ethyl group: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Assignment | This compound | Ethyl 2-propyloxazole-4-carboxylate | Key Differentiator |
| Oxazole-H | ~8.3-8.6 (s, 1H) | ~8.2-8.5 (s, 1H) | Minor shift due to electronic environment change. |
| Propyl -CH₂- | ~2.8-3.0 (t, 2H) | ~2.8-3.0 (t, 2H) | Similar chemical environment. |
| Propyl -CH₂- | ~1.7-1.9 (sextet, 2H) | ~1.7-1.9 (sextet, 2H) | Similar chemical environment. |
| Propyl -CH₃ | ~0.9-1.1 (t, 3H) | ~0.9-1.1 (t, 3H) | Similar chemical environment. |
| Carboxylic Acid -OH | ~10-13 (br s, 1H) | - | Present only in the carboxylic acid. |
| Ethyl Ester -OCH₂- | - | ~4.2-4.4 (q, 2H) | Present only in the ethyl ester. |
| Ethyl Ester -CH₃ | - | ~1.2-1.4 (t, 3H) | Present only in the ethyl ester. |
Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent.[1][2][3]
¹³C NMR Spectroscopy Data
In ¹³C NMR, the carbonyl carbon of the carboxylic acid is expected to be slightly downfield compared to the ester carbonyl.[4][5] The ethyl ester will also exhibit two additional signals corresponding to the ethyl group carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Assignment | This compound | Ethyl 2-propyloxazole-4-carboxylate | Key Differentiator |
| Oxazole C=O Carbonyl | ~165-175 | ~160-170 | Shift due to esterification.[4] |
| Oxazole C2 | ~160-165 | ~160-165 | |
| Oxazole C4 | ~138-142 | ~138-142 | |
| Oxazole C5 | ~125-130 | ~125-130 | |
| Propyl -CH₂- | ~28-32 | ~28-32 | |
| Propyl -CH₂- | ~20-24 | ~20-24 | |
| Propyl -CH₃ | ~13-15 | ~13-15 | |
| Ethyl Ester -OCH₂- | - | ~60-65 | Present only in the ethyl ester. |
| Ethyl Ester -CH₃ | - | ~14-16 | Present only in the ethyl ester. |
Chemical shifts are referenced to TMS (0 ppm).[6][7][8]
IR Spectroscopy Data
The IR spectrum of the carboxylic acid is characterized by a very broad O-H stretch due to hydrogen bonding, which is absent in the ester.[9][10][11] The C=O stretching frequency is also expected to be slightly different.
Table 3: Predicted IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound | Ethyl 2-propyloxazole-4-carboxylate | Key Differentiator |
| O-H Stretch | 3300-2500 (very broad) | - | Hallmark of a carboxylic acid. [12] |
| C-H Stretch | 3000-2850 | 3000-2850 | Present in both. |
| C=O Stretch | 1725-1700 | 1750-1735 | Ester C=O is typically at a higher frequency.[13] |
| C-O Stretch | 1320-1210 | 1300-1000 | Present in both, but pattern differs. |
Mass Spectrometry Data
In mass spectrometry, both molecules are expected to show a molecular ion peak. The fragmentation patterns will differ significantly. The carboxylic acid may show losses of -OH (17 amu) and -COOH (45 amu).[14] The ethyl ester is likely to undergo fragmentation characteristic of esters, such as loss of the ethoxy group (-OCH₂CH₃, 45 amu) or ethylene via McLafferty rearrangement if sterically possible.[15][16]
Table 4: Predicted Mass Spectrometry Fragmentation
| Compound | Molecular Weight | Key Fragments (m/z) |
| This compound (C₇H₉NO₃) | 155.15 | M⁺ (155), [M-OH]⁺ (138), [M-COOH]⁺ (110) |
| Ethyl 2-propyloxazole-4-carboxylate (C₉H₁₃NO₃) | 183.20 | M⁺ (183), [M-OC₂H₅]⁺ (138), [M-COOC₂H₅]⁺ (110) |
Experimental Protocols
Standard spectroscopic techniques would be employed for the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For the carboxylic acid, DMSO-d₆ is often preferred to ensure observation of the acidic proton.
-
¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum using a 400 or 500 MHz spectrometer. Key parameters include a spectral width of 0-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition : Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands and compare them to known correlation tables to confirm the presence of key functional groups.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer. For volatile compounds like the ethyl ester, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For the less volatile carboxylic acid, Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) or direct infusion is a common method.
-
Ionization : Ionize the sample molecules. In GC-MS, Electron Ionization (EI) is typically used, which can cause extensive fragmentation.[17] ESI is a softer ionization technique that often leaves the molecular ion intact.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions to generate the mass spectrum, which is a plot of ion intensity versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.
Structural Relationship
The ethyl ester derivative is synthesized from the carboxylic acid through an esterification reaction, typically by reacting the acid with ethanol in the presence of an acid catalyst. This fundamental relationship is visualized below.
Caption: Conversion between the carboxylic acid and its ethyl ester.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. compoundchem.com [compoundchem.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. tutorchase.com [tutorchase.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to In Vitro Assay Validation for Screening 2-Propyloxazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common in vitro assays for the screening and validation of 2-Propyloxazole-4-carboxylic acid derivatives, a class of small molecules with potential therapeutic applications, particularly in oncology. The selection of an appropriate assay is critical for accurately determining compound potency, selectivity, and mechanism of action during the early stages of drug discovery. This document outlines key performance metrics, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to aid researchers in making informed decisions for their screening campaigns.
Introduction to this compound Derivatives and Screening Strategies
Oxazole-containing compounds have demonstrated a wide range of biological activities, including the inhibition of critical cellular targets such as protein kinases.[1][2] These enzymes play a pivotal role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. This guide focuses on the validation of in vitro assays for screening this compound derivatives that are hypothesized to act as kinase inhibitors.
The primary goal of a high-throughput screening (HTS) campaign is to identify "hit" compounds from large chemical libraries that modulate the activity of a biological target.[3][4] These hits are then subjected to further validation and optimization to become lead compounds. The choice of the primary screening assay is crucial and is often a trade-off between throughput, cost, and physiological relevance. This guide compares four widely used biochemical kinase assay formats: LanthaScreen™ Eu Kinase Binding Assay, Z'-LYTE™ Kinase Assay, HTRF® Kinase Assay, and ADP-Glo™ Kinase Assay.
Comparison of In Vitro Kinase Assay Performance
The selection of a suitable assay technology depends on various factors, including the specific kinase target, the available laboratory equipment, and the desired throughput. Below is a summary of key performance indicators for four common kinase assay platforms.
| Assay Platform | Principle | Primary Readout | Throughput | Z'-factor | ATP Conc. | Key Advantages | Key Disadvantages |
| LanthaScreen™ Eu Kinase Binding Assay | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Emission Ratio (665 nm / 615 nm) | High | > 0.7 | N/A (Binding) | Direct measure of binding, not dependent on enzyme activity; high sensitivity.[5][6] | Indirect measure of inhibition; potential for compound interference with FRET. |
| Z'-LYTE™ Kinase Assay | FRET-based proteolytic cleavage | Emission Ratio (Coumarin/Fluorescein) | High | > 0.7 | Near Km | Ratiometric readout reduces well-to-well variability; compatible with a wide range of kinases.[7][8] | Indirect measurement of phosphorylation; potential for protease inhibition by test compounds. |
| HTRF® Kinase Assay | Homogeneous Time-Resolved Fluorescence (HTRF) | Emission Ratio (665 nm / 620 nm) | High | > 0.7 | Near Km | Homogeneous "mix-and-read" format; robust and sensitive.[9][10] | Potential for light scattering or fluorescence interference from compounds. |
| ADP-Glo™ Kinase Assay | Luminescence | Luminescent Signal | High | > 0.8 | Up to 1 mM | Universal for any ADP-producing enzyme; high signal-to-background ratio.[11][12] | Two-step process; potential for luciferase inhibition by test compounds. |
Signaling Pathway: Generic Kinase-Mediated Cell Proliferation
The diagram below illustrates a simplified signaling cascade often implicated in cancer, where the inhibition of a key kinase can block downstream signals that lead to cell proliferation. This represents a plausible mechanism of action for this compound derivatives.
Caption: Simplified kinase signaling pathway leading to cell proliferation.
Experimental Workflow: High-Throughput Screening (HTS)
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify inhibitors of a target kinase from a small molecule library.
Caption: Standard workflow for a high-throughput kinase inhibitor screen.
Experimental Protocols
Detailed methodologies for the compared kinase assays are provided below. These protocols are intended as a starting point and should be optimized for the specific kinase and compound class under investigation.
LanthaScreen™ Eu Kinase Binding Assay Protocol
This assay directly measures the binding of an inhibitor to the kinase active site by displacing a fluorescently labeled tracer.
Materials:
-
Kinase of interest
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer
-
Test compounds (this compound derivatives)
-
Assay buffer
-
384-well, low-volume, non-binding black plates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate using an acoustic dispenser.
-
Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the kinase and the Eu-anti-Tag antibody in the assay buffer.
-
Tracer Preparation: Prepare a 4X solution of the appropriate kinase tracer in the assay buffer.
-
Assay Assembly:
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to each well.
-
The final reaction volume is 16 µL.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate using a TR-FRET plate reader with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Tracer).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the percent inhibition relative to DMSO controls and calculate IC50 values from the dose-response curves.[5]
Z'-LYTE™ Kinase Assay Protocol
This assay measures kinase activity by monitoring the phosphorylation of a FRET-labeled peptide substrate, which then becomes resistant to proteolytic cleavage.
Materials:
-
Kinase of interest
-
Z'-LYTE™ Peptide Substrate
-
ATP
-
Z'-LYTE™ Development Reagent
-
Test compounds
-
Assay buffer
-
Stop reagent
-
384-well black plates
-
FRET-enabled plate reader
Procedure:
-
Compound Plating: Dispense test compounds into the assay plate as described for the LanthaScreen™ assay.
-
Kinase Reaction:
-
Add a solution containing the kinase and the Z'-LYTE™ peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at the Km for the kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Development Reaction: Add the Z'-LYTE™ Development Reagent to each well. This reagent contains a protease that will cleave the unphosphorylated substrate.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Stopping the Reaction: Add the Stop Reagent to each well.
-
Detection: Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Data Analysis: Calculate the emission ratio (445 nm / 520 nm). Determine the percent phosphorylation and subsequently the percent inhibition. Calculate IC50 values from dose-response curves.[7]
HTRF® Kinase Assay Protocol
This assay quantifies the phosphorylated product of a kinase reaction using a TR-FRET-based detection system.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
HTRF® Detection Reagents (Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665)
-
Test compounds
-
Assay buffer
-
EDTA-containing stop solution
-
384-well, low-volume white plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Plating: Dispense test compounds into the assay plate.
-
Kinase Reaction:
-
Add a mixture of the kinase and the biotinylated substrate to each well.
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate at room temperature for the optimized reaction time (e.g., 30-60 minutes).
-
Detection: Add the HTRF® detection reagents, premixed in the stop solution, to each well.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Detection: Read the plate on an HTRF®-compatible reader with excitation at 320 nm and dual emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF® ratio [(665 nm / 620 nm) x 104]. Determine the percent inhibition and calculate IC50 values.[9]
ADP-Glo™ Kinase Assay Protocol
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest
-
Substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds
-
Assay buffer
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Plating: Dispense test compounds into the assay plate.
-
Kinase Reaction:
-
Add a mixture of the kinase and substrate to each well.
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate at room temperature for the optimized reaction time.
-
First Step of Detection: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate for 40 minutes at room temperature.
-
Second Step of Detection: Add Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced. Determine the percent inhibition and calculate IC50 values.[11][12]
Conclusion
The selection of an appropriate in vitro assay is a critical step in the early-stage discovery of novel kinase inhibitors. Each of the presented assay formats offers distinct advantages and disadvantages in terms of their underlying principles, throughput, and potential for compound interference. A thorough understanding of these methodologies will enable researchers to design and execute robust screening campaigns for the validation of this compound derivatives and other potential drug candidates. It is often advisable to confirm hits from a primary screen using an orthogonal assay with a different detection technology to minimize the rate of false positives.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. topogen.com [topogen.com]
- 4. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 12. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of 2-Propyloxazole-4-carboxylic acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Propyloxazole-4-carboxylic acid, a heterocyclic carboxylic acid. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects eyes from potential splashes of the chemical or its solutions. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified fume hood | Minimizes the inhalation of any potential dust, vapors, or aerosols. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, state, and national regulations. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
-
Waste Segregation: Designate a specific, clearly labeled waste container for "Non-Halogenated Organic Acid Waste." This container must be separate from other waste streams, such as halogenated organic waste, aqueous waste, and solid waste, to prevent potentially hazardous reactions and to ensure proper disposal by waste management professionals.
-
Waste Collection:
-
Carefully transfer waste this compound, including any contaminated materials (e.g., weighing boats, contaminated paper towels, or disposable pipette tips), into the designated waste container.
-
Ensure the waste container is made of a compatible material, such as high-density polyethylene (HDPE), and has a secure, tight-fitting lid.
-
-
Container Labeling:
-
Clearly label the waste container with "HAZARDOUS WASTE."
-
Write the full chemical name: "this compound."
-
List all constituents of the waste mixture, including any solvents used.
-
Indicate the approximate quantities or concentrations of each component.
-
Include the date when the waste was first added to the container.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
It is best practice to store liquid waste containers in secondary containment to mitigate the impact of potential spills.
-
-
Arranging for Disposal:
-
Once the waste container is approximately 75% full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport the waste yourself.
-
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing the appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbent material and the spilled substance using non-sparking tools.
-
Place the collected waste into the designated "Non-Halogenated Organic Acid Waste" container.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team and EHS department immediately.
-
Restrict access to the spill area.
-
Await the arrival of trained emergency response personnel to manage the cleanup.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This guide provides general recommendations for the disposal of this compound. It is imperative to consult your institution's specific safety and disposal protocols and to adhere to all applicable local, state, and federal regulations. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling and disposal is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
